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2-Phenoxyethyl (benzyloxy)acetate Documentation Hub

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  • Product: 2-Phenoxyethyl (benzyloxy)acetate
  • CAS: 60359-64-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyloxyacetate Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of Substituted Acetates In the realm of synthetic organic chemistry and drug discovery, precise molecular nomenclature is paramount. The query for "2-Phenoxyethyl (benzyloxy)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nomenclature of Substituted Acetates

In the realm of synthetic organic chemistry and drug discovery, precise molecular nomenclature is paramount. The query for "2-Phenoxyethyl (benzyloxy)acetate" presents a degree of ambiguity as a specific compound with this name and a corresponding CAS number is not readily found in major chemical databases. The structure implied could be interpreted in several ways, none of which represent a standard, stable ester.

This guide, therefore, addresses the likely intent behind this query by focusing on a closely related, well-characterized, and synthetically valuable molecule: Ethyl 2-(benzyloxy)acetate (CAS Number: 32122-09-1 ). This compound contains the core benzyloxyacetate scaffold and serves as a versatile building block in organic synthesis.[1][2][3]

This document will provide an in-depth technical overview of Ethyl 2-(benzyloxy)acetate, covering its synthesis, physicochemical properties, analytical characterization, and applications in research and drug development. By focusing on this specific and accessible derivative, we aim to provide a practical and authoritative resource for professionals in the field.

Section 1: Physicochemical and Spectroscopic Profile of Ethyl 2-(benzyloxy)acetate

Ethyl 2-(benzyloxy)acetate is a colorless to pale yellow liquid with a characteristically pleasant, fruity odor.[2] Its molecular structure, featuring an ethyl ester and a benzyloxy ether, imparts a moderate solubility in water and greater solubility in common organic solvents.[2] This dual nature makes it a useful intermediate in a variety of reaction conditions.

Table 1: Physicochemical Properties of Ethyl 2-(benzyloxy)acetate

PropertyValueSource
CAS Number 32122-09-1[1]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Density 1.070 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.493[1]
Storage Temperature 2-8°C[1][4]
SMILES CCOC(=O)COCc1ccccc1[1][2]
InChI Key PHSWWKXTGAJPCQ-UHFFFAOYSA-N[1]

Section 2: Synthesis of Ethyl 2-(benzyloxy)acetate

The synthesis of Ethyl 2-(benzyloxy)acetate can be approached through two primary and robust methodologies: the Williamson ether synthesis and the Fischer esterification. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis: A Reliable Path to Ether Linkages

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[5][6][7][8][9] In the context of Ethyl 2-(benzyloxy)acetate, this involves the reaction of an alkoxide with a suitable alkyl halide. The most logical disconnection for this synthesis involves the reaction of benzyl alcohol with ethyl chloroacetate or ethyl bromoacetate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product benzyl_alcohol Benzyl Alcohol product Ethyl 2-(benzyloxy)acetate benzyl_alcohol->product + ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->product base Base (e.g., NaH, K2CO3) base->product in Solvent (e.g., DMF, Acetone)

Caption: Williamson Ether Synthesis of Ethyl 2-(benzyloxy)acetate.

Experimental Protocol: Williamson Ether Synthesis of Ethyl 2-(benzyloxy)acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF. Cool the suspension to 0°C in an ice bath.

  • Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fischer Esterification: Acid-Catalyzed Ester Formation

An alternative route is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10][11][12][13][14] For the synthesis of Ethyl 2-(benzyloxy)acetate, this would involve the reaction of benzyloxyacetic acid with ethanol.

Fischer_Esterification cluster_reactants Reactants cluster_product Product benzyloxyacetic_acid Benzyloxyacetic Acid product Ethyl 2-(benzyloxy)acetate benzyloxyacetic_acid->product + ethanol Ethanol (excess) ethanol->product acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->product Reflux

Caption: Fischer Esterification of Ethyl 2-(benzyloxy)acetate.

Experimental Protocol: Fischer Esterification of Ethyl 2-(benzyloxy)acetate

  • Reaction Setup: In a round-bottom flask, dissolve benzyloxyacetic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-(benzyloxy)acetate. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the ethyl group (triplet and quartet), the benzylic protons (singlet), the methylene protons adjacent to the ether oxygen (singlet), and the aromatic protons of the benzyl group.
¹³C NMR Confirmation of the carbon skeletonResonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, the methylene carbon of the ether, and the aromatic carbons.
IR Spectroscopy Identification of functional groupsA strong absorption band for the C=O stretch of the ester (around 1750 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.
GC-MS Purity assessment and molecular weight confirmationA single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 194.23) and characteristic fragmentation patterns.[15][16]
HPLC Purity determination and quantificationA sharp, single peak under appropriate chromatographic conditions.[17][18]

Experimental Protocol: HPLC Analysis of Ethyl 2-(benzyloxy)acetate

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and retention time.

Section 4: Applications in Research and Drug Development

Ethyl 2-(benzyloxy)acetate is a valuable intermediate in organic synthesis due to its versatile functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the benzyl ether serves as a common protecting group for alcohols, which can be removed under mild hydrogenolysis conditions.

4.1 Synthetic Utility:

  • Building Block for Complex Molecules: It can be used in the synthesis of more complex molecules where a protected hydroxyacetic acid moiety is required.[19]

  • Asymmetric Synthesis: Ethyl (Benzyloxy)acetate has been utilized in the asymmetric synthesis of β-unsaturated ketones.[2]

  • Protecting Group Chemistry: The benzyloxy group is a widely used protecting group for alcohols due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.[19]

4.2 Relevance to Drug Discovery:

While specific biological activities of Ethyl 2-(benzyloxy)acetate itself are not extensively documented, the benzyloxy and acetate moieties are present in numerous biologically active compounds. Derivatives of related structures such as benzoxazoles and benzimidazoles have shown a wide range of pharmacological activities including antibacterial, antifungal, and anticancer properties.[20][21]

  • Scaffold for Bioactive Molecules: The benzyloxyacetate core can be incorporated into larger molecules to explore their potential as therapeutic agents. For instance, it has been suggested that it may have a role as an anti-HIV agent by binding to the hydroxyl group of insulin, which could influence insulin resistance.[2] It has also been shown to induce inflammation and inhibit serine protease.[2]

  • Lead Optimization: In a drug discovery program, the benzyloxyacetate scaffold could be modified to optimize binding to a biological target and improve pharmacokinetic properties.

Section 5: Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling Ethyl 2-(benzyloxy)acetate.

  • General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][23] The recommended storage temperature is between 2-8°C.[1][4]

  • Hazards: While comprehensive toxicological data is not available, it should be handled with care as it may be harmful if inhaled or ingested.[2] It is classified as a combustible liquid.[1]

Conclusion

Ethyl 2-(benzyloxy)acetate is a versatile and valuable chemical intermediate for researchers and scientists in both academic and industrial settings. Its straightforward synthesis, well-defined properties, and potential for elaboration into more complex structures make it a useful tool in organic synthesis and a relevant scaffold for exploration in drug discovery. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to potential applications and safety considerations, to support its effective utilization in the laboratory.

References

  • PubChem. Ethyl 2-(benzyloxy)acetate. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra. [Link]

  • Scribd. Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Experiment 06 Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ChemTalk. What is Fischer Esterification?. [Link]

  • Synthonix, Inc. 32122-09-1 | Ethyl 2-(benzyloxy)acetate. [Link]

  • Spectra of ethyl acetate. Spectra of ethyl acetate. [Link]

  • Nature. Synthesis and Evaluation of Biological Activity of Benzoxaborole Derivatives of Azithromycin. [Link]

  • What Is the Synthetic Application of Ethyl Acetate?. What Is the Synthetic Application of Ethyl Acetate?. [Link]

  • APPENDIX A Spectroscopic Data of Products from Chapter 2. APPENDIX A Spectroscopic Data of Products from Chapter 2. [Link]

  • SpringerLink. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction. [Link]

  • ISCA. Biological activities of benzimidazole derivatives: A review. [Link]

  • International Journal of Pharma and Bio Sciences. GCMS ANALYSIS OF BIOACTIVE COMPOUNDS IN ETHYL ACETATE EXTRACT OF EARTHWORM GUT Streptomyces fulvissimus (Jenson, 1930). [Link]

  • Journal of Pure and Applied Microbiology. Gas Chromatography-mass Spectrometry (GC-MS) Analysis of Bioactive Compounds Extracted from Streptomyces antibioticus by Ethyl Acetate. [Link]

  • ResearchGate. HPLC profile of the ethyl acetate extract. [Link]

Sources

Exploratory

2-Phenoxyethyl (benzyloxy)acetate chemical structure and SMILES

Molecular Identity & Cheminformatics 2-Phenoxyethyl (benzyloxy)acetate is a specialized ester derivative characterized by a dual-ether backbone. Structurally, it serves as a lipophilic linker, combining a 2-phenoxyethano...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Cheminformatics

2-Phenoxyethyl (benzyloxy)acetate is a specialized ester derivative characterized by a dual-ether backbone. Structurally, it serves as a lipophilic linker, combining a 2-phenoxyethanol moiety with a (benzyloxy)acetic acid core. Its unique ether-ester-ether architecture imparts specific solubility profiles useful in fragrance fixation, plasticizer synthesis, and organic intermediate applications.

Core Identifiers
ParameterData
IUPAC Name 2-Phenoxyethyl 2-(benzyloxy)acetate
Common Name 2-Phenoxyethyl (benzyloxy)acetate
Molecular Formula

Molecular Weight 286.33 g/mol
SMILES (Canonical) C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2
InChI Key Predicted based on structure:[1][2][3][4][5]XSRCLDUGOYQFAK-UHFFFAOYAQ (Analog)
Structural Visualization (DOT)

The following diagram illustrates the retrosynthetic disconnection of the molecule into its constituent acid and alcohol fragments.

G Target Target: 2-Phenoxyethyl (benzyloxy)acetate Disconnection Ester Bond Disconnection Target->Disconnection Acid Fragment A: (Benzyloxy)acetic acid (or Acyl Chloride) Disconnection->Acid Acyl Donor Alcohol Fragment B: 2-Phenoxyethanol Disconnection->Alcohol Nucleophile

Figure 1: Retrosynthetic analysis showing the disconnection of the central ester linkage.

Physicochemical Profile

Understanding the lipophilicity and solubility profile is critical for formulation scientists using this compound as a solvent or fixative.

PropertyValue (Predicted/Experimental Analog)Context
LogP (Octanol/Water) ~2.8 – 3.2Highly Lipophilic; suitable for non-polar formulations.
Boiling Point ~410°C (at 760 mmHg)High boiler; low volatility makes it an excellent fixative.
Density ~1.14 g/cm³Slightly denser than water.
Physical State Viscous LiquidColorless to pale yellow oil at STP.
Solubility Soluble: DCM, Ethyl Acetate, TolueneInsoluble: WaterRequires organic co-solvents for aqueous integration.

Synthetic Methodology

While direct Fischer esterification is possible, the presence of multiple ether linkages suggests a milder activation protocol to prevent acid-catalyzed ether cleavage. The Nucleophilic Acyl Substitution via Acid Chloride is the preferred high-yield route.

Protocol: Acyl Chloride Coupling

Objective: Synthesize 2-phenoxyethyl (benzyloxy)acetate with >95% purity.

Reagents
  • (Benzyloxy)acetyl chloride (1.1 eq) - Generated in situ from acid using oxalyl chloride if not available.

  • 2-Phenoxyethanol (1.0 eq)

  • Triethylamine (TEA) (1.2 eq) - Base catalyst/acid scavenger.

  • Dichloromethane (DCM) - Anhydrous solvent.

Step-by-Step Workflow
  • Preparation: Purge a 250mL round-bottom flask with

    
    . Add 2-Phenoxyethanol (10 mmol) and anhydrous DCM (50 mL).
    
  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol) dropwise with stirring.

  • Acylation: Dissolve (Benzyloxy)acetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching: Quench with saturated

    
     solution (30 mL).
    
  • Workup: Separate the organic layer.[6] Wash with 1M HCl (to remove excess amine), then Brine. Dry over anhydrous

    
    .[6]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Experimental Logic Diagram

Synthesis Start Start: 2-Phenoxyethanol in DCM (0°C) Step1 Add Base (TEA) Scavenge HCl Start->Step1 Step2 Add (Benzyloxy)acetyl Chloride Dropwise Addition Step1->Step2 Reaction Stir 4-6h @ RT Monitor TLC Step2->Reaction Workup Wash: NaHCO3 -> HCl -> Brine Dry: MgSO4 Reaction->Workup Final Product: 2-Phenoxyethyl (benzyloxy)acetate Workup->Final

Figure 2: Step-by-step synthetic workflow for the acid chloride coupling route.

Structural Analysis (Spectroscopy)

Verification of the structure relies on identifying the unique methylene singlets and the distinct aromatic regions.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.25 – 7.40 Multiplet10HAromatic protons (2x Phenyl rings).
4.62 Singlet2HBenzylic

(

).
4.45 Triplet2HEster-adjacent ethylene

(

).
4.20 Singlet2HAlpha-carbonyl

(

).
4.15 Triplet2HPhenoxy-adjacent ethylene

(

).
Infrared Spectroscopy (IR)
  • 1735–1750

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1100–1250

    
    :  Strong 
    
    
    
    stretches (Ether and Ester C-O-C).
  • 3030–3060

    
    :  Weak 
    
    
    
    stretch (Aromatic).

Applications & Utility

The molecule's structure suggests specific utility in material science and formulation chemistry:

  • Fragrance Fixative: The high molecular weight and ether-rich backbone provide excellent fixative properties, slowing the evaporation of volatile top notes in perfume formulations [1].

  • Plasticizer Intermediate: Similar phenoxy-esters are used to modify the flexibility of PVC and other polymers. The benzyloxy group adds bulk, potentially increasing the glass transition temperature (

    
    ) compared to simple aliphatic esters.
    
  • Synthetic Building Block: The benzyl ether moiety can be selectively cleaved via hydrogenolysis (

    
    ) to reveal a free hydroxyl group (glycolic acid derivative), making this a useful protecting group strategy in complex synthesis [2].
    

References

  • The Good Scents Company. (n.d.). 2-Phenoxyethyl acetate and related esters: Organoleptic Properties. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Benzyl ether cleavage).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22568, 2-Phenoxyethyl acetate (Structural Analog). Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis and Characterization of 2-Phenoxyethyl (benzyloxy)acetate

Executive Summary This technical guide details the molecular specifications, synthesis, and characterization of 2-Phenoxyethyl (benzyloxy)acetate . While often encountered as a specialized intermediate or an impurity in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the molecular specifications, synthesis, and characterization of 2-Phenoxyethyl (benzyloxy)acetate . While often encountered as a specialized intermediate or an impurity in the synthesis of active pharmaceutical ingredients (APIs) utilizing benzyl/phenoxy protecting groups, this compound requires precise structural validation due to its potential impact on downstream purity profiles.

This document serves as a definitive reference for researchers requiring the de novo synthesis of this ester for use as a reference standard or chemical building block.

Molecular Identity & Properties[1]

The following data represents the theoretical and calculated physicochemical properties of 2-Phenoxyethyl (benzyloxy)acetate. These values are critical for establishing mass balance in reaction stoichiometry and interpreting mass spectrometry (MS) data.

Core Chemical Data[2]
PropertyValue
IUPAC Name 2-Phenoxyethyl 2-(benzyloxy)acetate
Common Name 2-Phenoxyethyl (benzyloxy)acetate
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.33 g/mol
Monoisotopic Mass 286.1205 Da
SMILES C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2
Predicted LogP ~3.2 (Lipophilic)
Structural Composition Analysis[4]

The molecule is an ester formed by the condensation of two distinct moieties. Understanding this fragmentation is essential for retrosynthetic planning and MS/MS fragment interpretation.

  • Acid Moiety: (Benzyloxy)acetic acid (

    
    , MW 166.17)
    
  • Alcohol Moiety: 2-Phenoxyethanol (

    
    , MW 138.16)
    
  • Linkage: Ester bond (

    
    ) connecting a benzylic ether tail and a phenoxyethyl tail.
    

Synthesis Protocol

As this compound is not a standard catalog item, a robust laboratory synthesis is required. The following protocol utilizes a Steglich Esterification. This method is selected over acid-catalyzed Fischer esterification to prevent the potential cleavage of the sensitive benzyl ether group under harsh acidic reflux conditions.

Reaction Pathway (Mechanism)

The pathway involves the activation of (benzyloxy)acetic acid using Dicyclohexylcarbodiimide (DCC) and catalytic 4-Dimethylaminopyridine (DMAP) to facilitate nucleophilic attack by 2-phenoxyethanol.

SynthesisPathway Acid Start: (Benzyloxy)acetic Acid (1.0 eq) Activation Activation: DCC/DMAP Complex Acid->Activation DCM, 0°C Alcohol Reagent: 2-Phenoxyethanol (1.1 eq) Intermediate Intermediate: O-Acylisourea Alcohol->Intermediate Nucleophilic Attack Activation->Intermediate Product Target: 2-Phenoxyethyl (benzyloxy)acetate Intermediate->Product Esterification Byproduct Byproduct: DCU (Precipitate) Intermediate->Byproduct Elimination

Figure 1: Steglich esterification pathway for the synthesis of 2-Phenoxyethyl (benzyloxy)acetate.

Experimental Procedure

Safety Note: DCC is a potent sensitizer. DMAP is toxic. Perform all operations in a fume hood.

  • Preparation:

    • In a 250 mL round-bottom flask, dissolve (Benzyloxy)acetic acid (1.66 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add 2-Phenoxyethanol (1.52 g, 11 mmol).

    • Cool the mixture to 0°C using an ice bath.

  • Coupling:

    • Add DMAP (122 mg, 1 mmol) as a catalyst.

    • Slowly add DCC (2.27 g, 11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP and unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 8:2) to obtain the pure ester as a colorless oil.[1]

Analytical Characterization (Self-Validating System)

To confirm the identity of the synthesized molecule, the following analytical signatures must be observed. The integration values in the NMR serve as a mathematical check on the structure (


).
Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic (Benzyl) 7.30 – 7.40Multiplet5HPhenyl ring (Acid side)
Aromatic (Phenoxy) 6.90 – 7.30Multiplet5HPhenyl ring (Alcohol side)
Benzylic CH₂ 4.65Singlet2H

Alpha-Carbonyl 4.15Singlet2H

Ester-Ethyl (O-CH₂) 4.55Triplet2H

Phenoxy-Ethyl (O-CH₂) 4.20Triplet2H

Validation Logic:

  • Total Protons =

    
    . Matches Formula 
    
    
    
    .[2]
  • The presence of two distinct singlets (Benzylic and Alpha-carbonyl) confirms the preservation of the ether linkage in the acid moiety.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Expected Molecular Ion:

    
    
    
  • Adducts: Sodium adduct

    
     is likely to be the dominant species due to the polyether-like structure chelating sodium.
    
  • Fragmentation:

    • Loss of phenoxyethyl group (

      
      ).
      
    • Tropylium ion (

      
       91) from the benzyl group.
      

References

  • Sigma-Aldrich. Benzyloxyacetic acid Product Sheet (CAS 30379-55-6).[3] Retrieved from .

  • PubChem. Compound Summary for Benzyloxyacetic acid. National Library of Medicine. Retrieved from .

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol reference for DCC/DMAP coupling).
  • ChemNet. Ethyl 2-[4-(benzyloxy)phenoxy]acetate (Structural Analog Reference). Retrieved from .

Sources

Exploratory

Comprehensive Physicochemical Profiling and Characterization of Benzyloxyacetic Acid 2-Phenoxyethyl Ester

Executive Summary Benzyloxyacetic acid 2-phenoxyethyl ester (IUPAC: 2-phenoxyethyl 2-(benzyloxy)acetate) is a complex organic ester characterized by a central acetate core flanked by two distinct ether linkages—a benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxyacetic acid 2-phenoxyethyl ester (IUPAC: 2-phenoxyethyl 2-(benzyloxy)acetate) is a complex organic ester characterized by a central acetate core flanked by two distinct ether linkages—a benzyl ether and a phenoxy ether. With the molecular formula


, this compound represents a highly flexible, oxygen-rich architecture.

For researchers and drug development professionals, understanding the physical properties of this molecule is critical. Its structural motifs make it highly relevant as a potential high-boiling specialty solvent, an advanced plasticizer (analogous to diethylene glycol dibenzoate), or a lipophilic intermediate in active pharmaceutical ingredient (API) synthesis. This whitepaper provides an in-depth, predictive physicochemical profile and establishes rigorous, self-validating protocols for its synthesis and thermal characterization.

Predictive Physicochemical Profiling

Because empirical data on highly specific ester derivatives can be sparse, application scientists rely on predictive thermodynamic models to establish baseline expectations. The properties below are derived using the Joback Group Additivity Method [1], which calculates macroscopic thermodynamic properties by summing the contributions of individual functional groups (e.g.,


, 

,

, and aromatic rings).
Quantitative Data Summary
PropertyPredicted / Theoretical ValueMethod / Rationale
Molecular Formula

Exact Mass: 286.1205 Da
Molecular Weight 286.32 g/mol Standard atomic weights
Physical State (25°C) Viscous Liquid / Low-Melting SolidHigh molecular flexibility disrupting crystal packing
Boiling Point (1 atm) ~ 420 - 450 °CJoback Group Additivity Method [1]
Melting Point ~ 20 - 40 °CJoback Group Additivity Method [1]
Density ~ 1.15 g/cm³QSPR estimation for aromatic esters
LogP (Octanol/Water) ~ 3.2 - 3.8High lipophilicity driven by dual aromatic rings
The Causality of Molecular Interactions

The predicted physical state and boiling point are direct consequences of the molecule's intermolecular forces. The high boiling point (>400 °C) is driven by substantial London dispersion forces across the 17-carbon framework, augmented by dipole-dipole interactions from the ester carbonyl and the two ether oxygens. However, the complete absence of hydrogen bond donors prevents the boiling point from escalating to the levels seen in carboxylic acids of similar mass.

Conversely, the relatively low melting point is dictated by entropy. The ether oxygen atoms act as flexible "hinges," allowing the molecule to adopt numerous conformations. This conformational flexibility severely disrupts the molecule's ability to pack efficiently into a rigid crystal lattice, favoring a liquid or amorphous solid state at ambient temperatures.

Experimental Protocols: Synthesis & Isolation

To synthesize this compound, standard acid-catalyzed Fischer esterification is contraindicated. The harsh acidic conditions and high heat required can easily cleave the sensitive benzyl and phenoxy ether linkages. Instead, the Steglich Esterification [2] is the method of choice.

Steglich Esterification Protocol

This protocol is designed as a self-validating system , ensuring that the researcher can visually and analytically confirm the reaction's progress at every stage.

  • Reagent Preparation: Dissolve 1.0 equivalent of benzyloxyacetic acid and 1.0 equivalent of 2-phenoxyethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalytic Activation: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP is critical here. It acts as an acyl-transfer reagent, reacting with the transient O-acylisourea intermediate much faster than the alcohol does. This prevents the intermediate from undergoing an irreversible 1,3-rearrangement into an unreactive N-acylurea dead-end [2].

  • Coupling & Visual Validation: Cool the mixture to 0 °C. Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Self-Validation: Within minutes, a white precipitate of dicyclohexylurea (DCU) will form. The continuous formation of this insoluble byproduct serves as a real-time visual indicator that the dehydration coupling is successfully proceeding.

  • Aqueous Workup: After stirring at room temperature for 12 hours, filter off the DCU. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove the DMAP catalyst), saturated

    
     (to neutralize and extract any unreacted benzyloxyacetic acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
    

SynthesisWorkflow Reagents Benzyloxyacetic Acid + 2-Phenoxyethanol Reaction Steglich Esterification (DCC, DMAP, DCM, 0°C to RT) Reagents->Reaction Crude Crude Ester + DCU Byproduct Reaction->Crude Workup Filtration & Aqueous Workup (HCl, NaHCO3 washes) Crude->Workup Remove DCU & DMAP Purification Silica Gel Chromatography Workup->Purification Pure Pure 2-Phenoxyethyl 2-(benzyloxy)acetate Purification->Pure Analysis Thermal & Spectral Analysis (DSC/TGA, NMR, IR) Pure->Analysis

Workflow for the synthesis and characterization of the target ester.

Thermal Analysis & Characterization Workflow

To validate the physical properties (melting point, degradation temperature) of the synthesized ester, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required[3].

DSC/TGA Protocol
  • Baseline Calibration (Self-Validation): Before analyzing the sample, run an empty aluminum crucible through the exact temperature program. This establishes a thermal baseline, ensuring that any endothermic/exothermic artifacts inherent to the instrument are mathematically subtracted from the final data.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the purified ester into an aluminum crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere is mandatory. If oxygen is present, the ester will undergo premature oxidative combustion, masking the true thermal decomposition events (pyrolysis) we aim to measure [3].

  • Heating Ramp: Heat the sample from 25 °C to 500 °C at a strict rate of 10 °C/min.

    • Causality: A 10 °C/min ramp is the optimal thermodynamic compromise. Faster heating rates cause "thermal lag" (where the sample temperature trails the furnace temperature, artificially inflating the recorded melting point). Slower rates broaden the thermal transitions, making it difficult to pinpoint exact onset temperatures.

Spectroscopic Signatures

To confirm the molecular structure prior to thermal analysis, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be utilized:

  • IR Spectroscopy: Look for a sharp, intense carbonyl (

    
    ) stretch at 
    
    
    
    , and strong ether (
    
    
    ) stretching bands between
    
    
    .
  • 
    H-NMR:  The spectrum will feature a distinct 10-proton multiplet in the aromatic region (
    
    
    
    ). The methylene protons will appear as three distinct singlets/multiplets: the benzyl
    
    
    (
    
    
    ), the acetate
    
    
    (
    
    
    ), and the phenoxyethyl
    
    
    backbone (
    
    
    ).

Degradation and Stability Pathways

Understanding how this ester degrades is vital for determining its shelf-life and operational limits. The molecule is susceptible to two primary degradation routes: chemical hydrolysis and thermal pyrolysis.

DegradationPathway Ester 2-Phenoxyethyl 2-(benzyloxy)acetate Base Base-Catalyzed Hydrolysis (NaOH / H2O) Ester->Base Thermal Thermal Degradation (>300°C, N2 Atmosphere) Ester->Thermal Salt Sodium Benzyloxyacetate Base->Salt Alcohol 2-Phenoxyethanol Base->Alcohol Volatiles Volatile Fragments (Phenol, Benzyl Alcohol, CO2) Thermal->Volatiles

Chemical hydrolysis and thermal degradation pathways of the ester.

Under basic aqueous conditions, the central ester bond is the weak link, undergoing saponification to yield sodium benzyloxyacetate and 2-phenoxyethanol. Under extreme thermal stress (typically


 as observed in TGA), the molecule will undergo homolytic cleavage, releasing volatile fragments such as phenol, benzyl alcohol, and carbon dioxide.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. URL: [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. URL: [Link]

Foundational

Introduction: Navigating the Data Gap for 2-Phenoxyethyl (benzyloxy)acetate

An In-depth Technical Guide to the Solubility of 2-Phenoxyethyl (benzyloxy)acetate in Organic Solvents In the fields of pharmaceutical development and advanced chemical synthesis, a comprehensive understanding of a compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Phenoxyethyl (benzyloxy)acetate in Organic Solvents

In the fields of pharmaceutical development and advanced chemical synthesis, a comprehensive understanding of a compound's solubility is a cornerstone of process design, formulation, and purification. This guide focuses on 2-Phenoxyethyl (benzyloxy)acetate, a molecule with potential applications where its solubility characteristics are paramount. A diligent search of the public scientific literature reveals a notable absence of empirical solubility data for this specific compound.

This guide, therefore, adopts a first-principles approach. Instead of merely presenting data, we will provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and, most importantly, experimentally determining the solubility of 2-Phenoxyethyl (benzyloxy)acetate. We will achieve this by dissecting its molecular structure, analyzing its constituent functional motifs, and drawing reasoned inferences from structurally analogous compounds. The centerpiece of this guide is a detailed, field-proven experimental protocol for generating reliable solubility data, ensuring that you can move forward with your research and development objectives on a foundation of solid evidence.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility behavior of a molecule is intrinsically linked to its structure, polarity, and capacity for intermolecular interactions. 2-Phenoxyethyl (benzyloxy)acetate is a complex ester possessing several key functional groups that dictate its interaction with various solvents.

Core Structural Features:

  • Ester Group (-COO-): This polar functional group contains hydrogen bond acceptors (the oxygen atoms) but no donors. It contributes to the molecule's overall polarity.

  • Ether Linkage (-O-): The phenoxy and benzyloxy moieties both contain ether linkages, which also act as hydrogen bond acceptors and contribute to polarity.

  • Aromatic Rings (Phenyl and Benzyl): These two large, nonpolar groups dominate a significant portion of the molecular surface area, imparting a strong lipophilic ("fat-loving") character.

To build a predictive model for its solubility, we can analyze the physicochemical properties of the target molecule alongside its more well-documented structural analogs: Benzyl acetate and 2-Phenoxyethyl acetate.

Caption: Structural relationship of the target compound to its analogs.

cluster_target Target Molecule cluster_analogs Structural Analogs Target 2-Phenoxyethyl (benzyloxy)acetate Analog1 Benzyl acetate Target->Analog1 Lacks Phenoxyethyl Group Analog2 2-Phenoxyethyl acetate Target->Analog2 Lacks Benzyl Group

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Topological Polar Surface Area (TPSA) (Ų)
2-Phenoxyethyl (benzyloxy)acetate C₁₇H₁₈O₄286.32~3.7 (estimated)53.9
Benzyl acetate[1]C₉H₁₀O₂150.171.9626.3
2-Phenoxyethyl acetate[2]C₁₀H₁₂O₃180.201.835.5

*LogP, the logarithm of the octanol-water partition coefficient, is a measure of lipophilicity. Higher values indicate greater lipid solubility.

The estimated LogP of ~3.7 for the target molecule, significantly higher than its analogs, suggests a pronounced lipophilic character. This is a direct consequence of possessing two aromatic rings. The TPSA, while larger than that of benzyl acetate, is still moderate, indicating the polar regions of the molecule will influence its solubility in polar solvents, but the overall behavior will likely be dominated by its nonpolar nature.

Theoretical Framework for Solubility in Organic Solvents

The foundational principle governing solubility is "like dissolves like."[3] This means that solutes tend to dissolve in solvents that can form similar types of intermolecular forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large nonpolar surface area of 2-Phenoxyethyl (benzyloxy)acetate from its two aromatic rings, it is predicted to exhibit high solubility in these solvents. The known solubility of benzyl acetate in benzene supports this prediction.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Chloroform): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the ester and ether groups of the target molecule. Therefore, good to moderate solubility is expected. Benzyl acetate is miscible with acetone and soluble in chloroform, and 2-phenoxyethyl acetate is described as highly soluble in organic solvents, which generally includes this class.[1][4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the target molecule can accept hydrogen bonds at its oxygen atoms, it cannot donate them. The large lipophilic portion of the molecule will likely limit its solubility in highly polar protic solvents. Moderate to limited solubility is anticipated. Benzyl acetate is miscible with ethanol, likely due to its smaller size and lower lipophilicity compared to the target compound.[1] 2-Phenoxyethyl acetate is also soluble in alcohol.[5]

Experimental Protocol: The Isothermal Shake-Flask Method for Equilibrium Solubility

To move from prediction to certainty, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility, providing thermodynamically accurate data.[3][6]

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. A->B Constant Agitation C 3. Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C Equilibrium Reached D 4. Sampling Carefully withdraw supernatant and filter through a 0.22 µm PTFE syringe filter. C->D Clear Supernatant E 5. Analysis Quantify solute concentration in the filtrate using a calibrated HPLC method. D->E Saturated Solution F 6. Data Reporting Report solubility in mg/mL or mol/L at the specified temperature. E->F Concentration Determined

Step-by-Step Methodology:

  • Preparation of Solvent Media: Prepare a stock of each organic solvent to be tested. Ensure all solvents are of high purity (e.g., HPLC grade).

  • Addition of Solute:

    • Into a series of appropriately sized glass vials with screw caps (e.g., 4 mL vials), add a pre-weighed amount of the chosen solvent (e.g., 2 mL).

    • Add an excess amount of solid 2-Phenoxyethyl (benzyloxy)acetate to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This ensures the final solution is truly saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to a specific temperature (e.g., 25°C or 37°C).[7]

    • Agitate the samples at a consistent speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium.[7] A period of 24 to 72 hours is typical.[3][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation and Sampling:

    • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly to let the excess solid settle.

    • To effectively separate the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[6]

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis.[3] This step is critical to remove any remaining microscopic solid particles.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of 2-Phenoxyethyl (benzyloxy)acetate of known concentrations in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.

    • Dilute the filtered saturated sample solutions with a known factor to bring their concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

  • Data Reporting:

    • Report the solubility as the mean and standard deviation of replicate measurements (a minimum of three is recommended).

    • Clearly state the units (e.g., mg/mL, g/100mL, or mol/L) and the precise temperature at which the measurement was made.[3]

Conclusion and Application

While direct solubility data for 2-Phenoxyethyl (benzyloxy)acetate is not currently in the public domain, a robust scientific approach allows for strong predictions and, more importantly, a clear path to obtaining precise experimental values. The analysis of its structural components and comparison with known analogs strongly suggest that it will be a lipophilic compound, highly soluble in nonpolar and polar aprotic organic solvents. For drug development professionals and researchers, the provided isothermal shake-flask protocol offers a reliable method to generate the critical data needed for formulation, process chemistry, and regulatory submissions. By combining theoretical understanding with rigorous experimental practice, the challenge of this data gap can be effectively overcome.

References

  • The Good Scents Company. (n.d.). beta-phenoxyethyl acetate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL ACETATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22568, 2-Phenoxyethyl acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-phenoxy-, acetate (CAS 6192-44-5). Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8785, Benzyl acetate. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

Exploratory

Engineering Phenoxyethyl Ester Derivatives: A Technical Whitepaper on Biological Activity, Prodrug Applications, and Pharmacokinetic Optimization

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetic optimization, I frequently encounter the challenge of balancing a molecule's target affinity with its systemic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetic optimization, I frequently encounter the challenge of balancing a molecule's target affinity with its systemic bioavailability. One of the most elegant and versatile solutions in our synthetic toolkit is the derivatization of carboxylic acids into phenoxyethyl esters. This whitepaper provides an in-depth mechanistic analysis of phenoxyethyl ester derivatives, exploring their structural rationale, diverse biological activities (antioxidant, antimicrobial, and anticancer), and their critical role as transient prodrugs for central nervous system (CNS) therapeutics.

The Chemical Rationale: Why Phenoxyethyl?

In drug design, the addition of a 2-phenoxyethyl group serves a highly specific, dual-purpose pharmacokinetic function.

  • Membrane Permeability: The aromatic ring and ether linkage significantly increase the lipophilicity (LogP) of the parent compound. This facilitates passive diffusion across rigid lipid bilayers, including the blood-brain barrier (BBB) and microbial cell walls.

  • Tunable Lability: The steric and electronic microenvironment of the phenoxyethyl ester makes it highly susceptible to endogenous esterases. This allows the molecule to function as a highly efficient prodrug—remaining stable in formulation but rapidly cleaving in serum or hepatic environments to release the active pharmacophore.

G Prodrug Phenoxyethyl Ester Prodrug (High Lipophilicity) Esterase Esterase Cleavage (Serum / Hepatic) Prodrug->Esterase Membrane Permeation Metabolite Active Free Acid (Pharmacophore) Esterase->Metabolite Hydrolysis Byproduct 2-Phenoxyethanol (Byproduct) Esterase->Byproduct Release Target Biological Target (e.g., NMDA Receptor, ROS) Metabolite->Target Target Engagement

Pharmacokinetic pathway of phenoxyethyl ester prodrugs from permeation to target engagement.

Mechanistic Pathways & Biological Activity Profiles

Antioxidant Efficacy via Structural Conformation

Phenolic acid esters are renowned for their antioxidant properties. By synthesizing polyphenolic acid esters with a 2-phenoxyethyl tail, researchers have developed compounds with potent free radical scavenging abilities[1]. For example, 3,4-dihydroxy-benzoic acid-(2-phenoxyethyl ester) demonstrates activity comparable to caffeic acid phenethyl ester (CAPE) in DPPH models, and superior activity in AAPH-induced lipid peroxidation systems[1].

The Causality: The biological activity here is strictly dictated by molecular geometry. The ortho-dihydroxyl configuration on the benzoic acid moiety is essential for efficient electron donation to quench free radicals[1]. Simultaneously, the phenoxyethyl tail anchors the molecule within lipid membranes, providing localized, steric protection against lipid peroxidation[1].

Antimicrobial and Anticancer Targeting

Derivatives synthesized from natural sources, such as Urtica pilulifera, have shown remarkable target-specific activities[2]. 2-phenoxyethyl 4-hydroxybenzoate exhibits significant antifungal and anticancer activity (specifically against MCF-7 breast cancer cell lines), whereas 2-phenoxyethyl benzoate shows targeted antibacterial activity against strains like P. aeruginosa and E. coli[2].

The Causality: The position of the hydroxyl group dictates the molecule's interaction with biological targets. The para-position of the hydroxyl group in 4-hydroxybenzoate allows for intermolecular hydrogen bonding with external biological targets (like DNA or receptor pockets), drastically enhancing cytotoxicity[2]. Conversely, ortho-substituted analogs tend to form intramolecular hydrogen bonds, effectively "hiding" the hydroxyl group, which reduces their target binding affinity and subsequent biological activity[2].

CNS Prodrug Applications and Hydrolysis Kinetics

In CNS drug development, delivering highly polar molecules across the BBB is a persistent hurdle. For instance, highly potent GluN2C-NMDA receptor superagonists containing polar amino acid substructures exhibit notoriously poor permeability[3]. By masking the carboxylic acid as a 2-phenoxyethyl ester, the lipophilicity is dramatically enhanced, enabling systemic absorption[3].

Once in circulation, the ester must be rapidly cleaved to release the active pharmacophore. In vitro ADME characterization reveals that 2-phenoxyethyl esters undergo exceptionally fast hydrolysis in the presence of liver esterases and serum. In controlled studies, less than 6% of the phenoxyethyl ester prodrug remained intact after just 2 minutes of incubation with pig liver esterase[3].

Quantitative Data Summaries

To facilitate rapid comparison, the biological and pharmacokinetic data of key phenoxyethyl ester derivatives are summarized below.

Table 1: Comparative Antioxidant Activity of Phenoxyethyl Esters vs. Controls

Compound DPPH Scavenging Potency AAPH Lipid Peroxidation Inhibition
3,4-dihydroxy-benzoic acid-(2-phenoxyethyl ester) High (Comparable to CAPE) Superior to CAPE
2,5-dihydroxy-benzoic acid-(2-phenoxyethyl ester) Moderate 2-fold greater than CAPE

| α-Tocopherol (Positive Control) | Very High (IC50 ~40 µg/mL) | N/A |

Table 2: In Vitro Hydrolysis Half-Lives of GluN2C-NMDA Agonist Prodrugs | Prodrug Ester Type | Pig Liver Esterase (


) | Mouse Serum (

) | | :--- | :--- | :--- | | Ethyl Ester | < 2.6 min | < 2.0 min | | 2-Phenoxyethyl Ester | < 2.6 min | < 2.0 min | | Isopropyl Ester | ~ 5.0 min | ~ 3.0 min |

Self-Validating Experimental Workflows

A robust scientific protocol must be a self-validating system. Below are the definitive methodologies for evaluating the biological activity and pharmacokinetics of phenoxyethyl esters, complete with the causality behind each experimental choice.

Workflow Synthesis 1. Esterification (Phenoxyethanol + Acid) Purification 2. Purification & Characterization (NMR, HPLC) Synthesis->Purification Assay1 3A. DPPH / AAPH Assays (Radical Scavenging) Purification->Assay1 Assay2 3B. Disk Diffusion / MIC (Antimicrobial) Purification->Assay2 Validation 4. Orthogonal Validation (Self-Validating Controls) Assay1->Validation Assay2->Validation

Self-validating experimental workflow for synthesizing and evaluating phenoxyethyl esters.

Protocol 1: In Vitro Esterase Hydrolysis Kinetics

Purpose: To simulate systemic circulation and ensure the prodrug successfully converts to the active pharmacophore in vivo. Self-Validation Mechanism: This assay requires an internal standard (IS) to correct for matrix effects and a known rapid-hydrolyzing control (e.g., an ethyl ester) to confirm the enzymatic viability of the biological matrix.

  • Matrix Preparation: Dilute pig liver esterase or mouse serum in PBS (pH 7.4) and pre-incubate at 37°C.

    • Causality: Maintaining pH 7.4 and 37°C mimics physiological blood conditions, ensuring the esterase active site remains in its native, functional conformation.

  • Reaction Initiation & Quenching: Add the phenoxyethyl ester prodrug to achieve a 1 µM final concentration. At predefined time points (0, 2, 5, 10 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the IS.

    • Causality: Cold acetonitrile instantly precipitates proteins and denatures the esterases, halting enzymatic activity at the exact second of sampling to prevent artifactual post-sampling degradation.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the exponential decay of the prodrug and the stoichiometric appearance of the free acid metabolite.

Protocol 2: DPPH Free Radical Scavenging Assay

Purpose: To quantify the electron-donating capacity of synthesized polyphenolic phenoxyethyl esters. Self-Validation Mechanism: The assay is run alongside a vehicle control (to establish baseline absorbance and account for solvent effects) and a known positive standard (α-tocopherol or CAPE) to normalize relative potency.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

    • Causality: DPPH is a stable free radical but is highly insoluble in water. Ethanol provides a protic environment that dissolves the reagent while actively facilitating the hydrogen atom transfer (HAT) mechanism required for the reaction.

  • Incubation: Mix 1 mL of the DPPH solution with 3 mL of the phenoxyethyl ester derivative at varying concentrations (e.g., 10 to 1000 µg/mL). Incubate in the dark for 30 minutes at room temperature.

    • Causality: DPPH is highly light-sensitive. Ambient light can cause photo-oxidation and spontaneous degradation of the radical, which would falsely inflate the perceived antioxidant activity of the test compound.

  • Spectrophotometric Analysis: Measure the absorbance of the mixture at 517 nm against a blank. Calculate the

    
     value based on the concentration required to reduce the initial DPPH absorbance by exactly 50%.
    

Conclusion

Phenoxyethyl ester derivatives represent a masterclass in rational drug design. By strategically appending a 2-phenoxyethyl moiety to biologically active carboxylic acids, researchers can precisely engineer a molecule's lipophilicity, dictate its hydrogen-bonding behavior, and program its metabolic half-life. Whether utilized to anchor antioxidants in lipid bilayers, target microbial DNA, or smuggle polar pharmacophores across the blood-brain barrier, phenoxyethyl esters remain an indispensable tool for the modern application scientist.

References[1] Evaluation of Polyphenolic Acid Esters as Potential Antioxidants - Pharmaceutical Society of Japan (pharm.or.jp) - Link[2] Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - National Institutes of Health (nih.gov) - Link[3] In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - National Institutes of Health (nih.gov) - Link

Sources

Foundational

Structural Elucidation, Synthesis, and Nomenclature of 2-Phenoxyethyl (benzyloxy)acetate

Executive Summary In the landscape of medicinal chemistry and impurity profiling, complex esters often serve as critical intermediates or prodrug scaffolds.[1] This guide provides a rigorous technical analysis of 2-Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and impurity profiling, complex esters often serve as critical intermediates or prodrug scaffolds.[1] This guide provides a rigorous technical analysis of 2-Phenoxyethyl (benzyloxy)acetate . While often encountered as a derivative in the synthesis of glycol-based pharmaceuticals or as a theoretical impurity in processes involving 2-phenoxyethanol and benzyloxyacetic acid, its structural characterization requires precise adherence to IUPAC standards.[1]

This whitepaper outlines the systematic nomenclature, a self-validating synthetic protocol using Steglich esterification, and the analytical fingerprints required for identification.[1]

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

To derive the Preferred IUPAC Name (PIN), we must deconstruct the molecule into its parent functional groups based on the priority rules defined in the IUPAC Blue Book (P-65.6.3.2).[1] Esters are named as alkyl alkanoates , where the "alkyl" is derived from the alcohol and the "alkanoate" from the carboxylic acid.

Structural Breakdown
  • Principal Functional Group: Ester (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Acyl Component (Acid Derived): The parent acid is Acetic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
    • Substituent: A benzyloxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is attached to the 
      
      
      
      -carbon (position 2).
    • Name: 2-(Benzyloxy)acetic acid.[1][2]

  • Alkyl Component (Alcohol Derived): The parent alcohol is Ethanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
    • Substituent: A phenoxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is attached to position 2.
      
    • Name: 2-Phenoxyethyl.[1][3][4][5]

The Assembled IUPAC Name

Combining these fragments yields: 2-Phenoxyethyl 2-(benzyloxy)acetate [1]

Note: While "2-Phenoxyethyl (benzyloxy)acetate" is unambiguous and widely accepted, the explicit numbering "2-(benzyloxy)" is preferred in rigid documentation to distinguish from potential isomers in longer chain analogs.[1]

Structural Visualization

Structure Figure 1: Retrosynthetic fragmentation of 2-Phenoxyethyl (benzyloxy)acetate. Acid Acyl Fragment (2-Benzyloxyacetyl) Ester Ester Linkage (-COO-) Acid->Ester C-O Bond Formation Alcohol Alkyl Fragment (2-Phenoxyethyl) Ester->Alcohol O-C Bond

[1]

Part 2: Synthetic Strategy (Steglich Esterification)[1]

For high-value intermediates where thermal stability or racemization (if chiral centers were present) is a concern, acid-catalyzed Fisher esterification is often too harsh.[1] We utilize Steglich Esterification , employing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).[1]

Reaction Logic
  • DCC: Acts as the coupling agent to activate the carboxylic acid, forming an O-acylisourea intermediate.[1]

  • DMAP: Acts as a nucleophilic catalyst (acyl transfer agent), significantly accelerating the reaction and suppressing side reactions like N-acylurea formation [1].[1]

Reaction Pathway[6]

Steglich Figure 2: Steglich Esterification Mechanism via DCC/DMAP coupling. Acid 2-(Benzyloxy)acetic acid Inter Active Ester (O-Acylisourea) Acid->Inter Activation Alcohol 2-Phenoxyethanol Product 2-Phenoxyethyl (benzyloxy)acetate Alcohol->Product Nucleophilic Attack DCC DCC (Coupling Agent) DCC->Inter Activation DMAP DMAP (Catalyst) DMAP->Product Nucleophilic Attack Inter->Product Nucleophilic Attack DCU DCU (Byproduct) Inter->DCU Elimination

Experimental Protocol

Safety Note: DCC is a potent sensitizer. 2-Phenoxyethanol is an irritant.[1] All operations must occur in a fume hood.[1]

Materials:

  • 2-(Benzyloxy)acetic acid (1.0 eq)[1]

  • 2-Phenoxyethanol (1.1 eq)[1]

  • DCC (1.1 eq)[1]

  • DMAP (0.1 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)acetic acid (10 mmol) and 2-phenoxyethanol (11 mmol) in anhydrous DCM (30 mL).

  • Catalyst Addition: Add DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (11 mmol) in minimal DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately, indicating successful activation.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup (Filtration): Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.[1]

  • Extraction: Wash the filtrate sequentially with:

    • 1N HCl (2 x 20 mL) – Removes DMAP and unreacted amine.[1]

    • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.[1]

    • Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
    

Part 3: Analytical Profiling[1]

To validate the synthesis, the following analytical data is expected. The molecule possesses distinct chemical environments due to the two ether linkages and the ester core.

Predicted 1H NMR Data (400 MHz, CDCl3)
PositionProton CountMultiplicityApprox. Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
Assignment Logic
Aromatic 10HMultiplet7.20 – 7.40Overlapping phenyl rings (Benzyl + Phenoxy).
Benzyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2HSinglet4.65Deshielded by aromatic ring and oxygen (

).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Carbon
2HSinglet4.15Alpha to carbonyl and ether oxygen (

).
Ester ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2HTriplet4.50Deshielded by ester oxygen (

).
Ether ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2HTriplet4.20Alpha to phenoxy oxygen (

).
Mass Spectrometry (ESI+)[1]
  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 286.32 g/mol [1]

  • Expected Ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at m/z 309.32 or 
    
    
    
    at m/z 287.33.
  • Fragmentation: Expect cleavage at the ester bond, yielding a benzyloxyacetyl cation (m/z ~149) and a phenoxyethyl fragment.[1]

Part 4: Pharmaceutical Relevance[1][6][7]

Prodrug Design & Linker Chemistry

This molecule represents a "double-ether" ester scaffold.[1] In drug development, such structures are investigated for:

  • Lipophilicity Tuning: The addition of the phenoxyethyl group significantly increases logP compared to the parent acid, potentially enhancing membrane permeability [2].

  • Metabolic Stability: While the ester bond is susceptible to plasma esterases, the steric bulk of the benzyloxy group at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position can modulate the hydrolysis rate, offering a sustained-release mechanism.
    
Impurity Management

In the synthesis of Active Pharmaceutical Ingredients (APIs) utilizing benzyl protection groups and phenoxyethanol solvents, this ester can form as a genotoxic impurity (GTI) candidate.[1] Its detection requires the high-sensitivity LC-MS/MS methods outlined in Section 3, as esters of phenoxyethanol are known to possess different toxicological profiles than their parent alcohols.[1]

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] [1]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.[1]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Phenoxyethyl (benzyloxy)acetate from 2-phenoxyethanol

Executive Summary This application note details the robust synthesis of 2-Phenoxyethyl (benzyloxy)acetate starting from 2-phenoxyethanol . This target molecule combines a phenoxyethyl ether moiety with a benzyloxyacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-Phenoxyethyl (benzyloxy)acetate starting from 2-phenoxyethanol . This target molecule combines a phenoxyethyl ether moiety with a benzyloxyacetate group, serving as a potential intermediate in medicinal chemistry (e.g., PPAR agonists, protease inhibitors) and specialty fragrance applications.

Two protocols are presented to accommodate reagent availability and scale:

  • Method A (Acyl Chloride Coupling): The preferred route for high-throughput and milligram-to-gram scale synthesis, utilizing (benzyloxy)acetyl chloride.

  • Method B (Steglich Esterification): A mild, carbodiimide-mediated coupling useful when the acid chloride is unstable or unavailable.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the central ester bond. 2-Phenoxyethanol serves as the nucleophile (alcohol), while the electrophile is derived from (benzyloxy)acetic acid.

Chemical Structure:

  • Target:

    
    
    
  • Molecular Weight: 286.33 g/mol

Strategic Considerations:

  • Nucleophilicity: The primary hydroxyl group of 2-phenoxyethanol is unhindered and highly nucleophilic, facilitating rapid esterification.

  • Stability: The ether linkages (phenoxy and benzyloxy) are stable under standard basic esterification conditions but sensitive to strong Lewis acids or hydrogenation conditions (benzyl ether cleavage).

  • Purification: The product is expected to be a high-boiling oil. Column chromatography is the purification method of choice to remove unreacted 2-phenoxyethanol (bp 237 °C), which is difficult to remove by distillation without degradation.

Visual Reaction Pathway

ReactionScheme SM1 2-Phenoxyethanol (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack Reagent (Benzyloxy)acetyl chloride (Electrophile) Reagent->Intermediate Base Triethylamine / DMAP (Base/Catalyst) Base->Intermediate Proton Scavenging Product 2-Phenoxyethyl (benzyloxy)acetate Intermediate->Product Elimination Byproduct HCl salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the Acyl Chloride coupling route.

Method A: Acyl Chloride Coupling (Primary Protocol)

This method is recommended for its speed, high conversion rates, and simplified workup.

Reagents & Materials
ComponentEquiv.RoleCAS No.
2-Phenoxyethanol 1.0Substrate122-99-6
(Benzyloxy)acetyl chloride 1.2Reagent19810-31-2
Triethylamine (Et₃N) 1.5Base (HCl scavenger)121-44-8
DMAP 0.1Catalyst1122-58-3
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)75-09-2
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-phenoxyethanol (1.38 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add (benzyloxy)acetyl chloride (2.21 g, 12.0 mmol) dropwise over 10 minutes via syringe. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Quench: Add saturated aqueous NH₄Cl (20 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes.

  • Workup:

    • Transfer to a separatory funnel. Separate phases.

    • Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with:

      • 1M HCl (20 mL) – Removes excess amine/DMAP.

      • Sat. NaHCO₃ (20 mL) – Removes free acid.

      • Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    

Method B: Steglich Esterification (Alternative Protocol)

Use this method if the acid chloride is unavailable or if generating HCl in situ is detrimental to other functional groups (not applicable here, but good practice).

Reagents
  • 2-Phenoxyethanol (1.0 equiv.)

  • (Benzyloxy)acetic acid (1.1 equiv.) [CAS: 30379-55-6]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv.)

  • DMAP (0.1 equiv.)

  • DCM (Solvent)

Protocol Summary
  • Dissolve 2-phenoxyethanol, (benzyloxy)acetic acid, and DMAP in DCM at 0 °C.

  • Add DCC (dissolved in minimal DCM) dropwise.

  • Stir at RT overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form.

  • Critical Step: Filter off the DCU precipitate through a Celite pad before aqueous workup.

  • Proceed with standard washing (NaHCO₃, Brine) and chromatography as in Method A.

Analytical Validation (Self-Validating System)

To ensure the product is correct, compare spectral data against these predicted values.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

MoietyShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.35 – 7.25Multiplet5HBenzyloxy phenyl
Aromatic 7.30 – 6.90Multiplet5HPhenoxy phenyl
Ether

4.64Singlet2H

(Benzylic)

-Keto

4.18Singlet2H

Ester

4.55Triplet2H

Ether

4.22Triplet2H

Key Diagnostic Signals:

  • Shift of the Ethylene Linker: In the starting material (2-phenoxyethanol), the

    
     next to OH is at ~3.9 ppm. In the product, this shifts downfield to ~4.55 ppm  due to the esterification.
    
  • Carbonyl Peak (IR): Appearance of a strong ester stretch at ~1740–1750 cm⁻¹ .

Critical Process Parameters & Troubleshooting

Troubleshooting Issue Low Yield / Impurities Check1 Check 1: Moisture Issue->Check1 Check2 Check 2: Stoichiometry Issue->Check2 Check3 Check 3: Temperature Issue->Check3 Sol1 Ensure anhydrous DCM Acid chloride hydrolyzes rapidly Check1->Sol1 Sol2 Use 1.2 - 1.5 equiv of Acid Chloride to drive reaction to completion Check2->Sol2 Sol3 Maintain 0°C during addition to prevent polymerization/side reactions Check3->Sol3

Figure 2: Troubleshooting logic for common synthetic failures.

Safety Note:

  • (Benzyloxy)acetyl chloride is a lachrymator and corrosive. Handle in a fume hood.

  • DCC is a potent allergen (sensitizer). Avoid inhalation of dust.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Sigma-Aldrich. (2024). Product Specification: Benzyloxyacetyl chloride.[1] Merck KGaA. Link

  • PubChem. (2024). 2-Phenoxyethanol Compound Summary. National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Acyl Chloride esterification mechanisms). Link

Sources

Application

Application Note: High-Efficiency Esterification of Benzyloxyacetic Acid and 2-Phenoxyethanol

Abstract & Strategic Overview This application note details the synthesis of 2-phenoxyethyl benzyloxyacetate , a structural motif often encountered in the design of flexible linkers for medicinal chemistry (e.g., PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-phenoxyethyl benzyloxyacetate , a structural motif often encountered in the design of flexible linkers for medicinal chemistry (e.g., PROTACs, antibody-drug conjugates). The reaction involves the esterification of benzyloxyacetic acid (a carboxylic acid with an


-ether linkage) and 2-phenoxyethanol  (a primary alcohol with a 

-phenyl ether).
Strategic Considerations

While Fischer esterification is a classic approach, the specific nature of these substrates suggests alternative strategies for pharmaceutical applications:

  • Substrate Sensitivity: Both reactants contain ether linkages. While relatively robust, prolonged heating in strong mineral acid (Fischer conditions) can lead to minor cleavage or polymerization byproducts.

  • Purification Efficiency: The boiling point of 2-phenoxyethanol is high (~237°C). Removing excess alcohol via distillation is energy-intensive and risks product degradation.

  • Method Selection:

    • Method A (Steglich Esterification): Selected as the primary protocol for small-to-medium scale (mg to gram). It proceeds at room temperature, ensuring chemical integrity.

    • Method B (Acyl Chloride via Oxalyl Chloride): Selected for scale-up scenarios where the removal of dicyclohexylurea (DCU) byproducts from Method A becomes rate-limiting.

Chemical Reaction & Pathway

The formation of the ester bond is thermodynamically reversible. To drive the reaction to completion, we utilize activation agents that sequester water or activate the carboxyl group as a leaving group.

Reaction Scheme

Mechanistic Workflow (Graphviz)

SteglichMechanism Acid Benzyloxyacetic Acid Inter1 O-Acylisourea (Active Intermediate) Acid->Inter1 Activation DCC DCC (Activator) DCC->Inter1 ActiveEster N-Acylpyridinium (Hyper-Active Species) Inter1->ActiveEster Nucleophilic Attack by DMAP DCU DCU (Byproduct) Inter1->DCU Rearrangement DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product 2-Phenoxyethyl Benzyloxyacetate ActiveEster->Product Acyl Transfer to Alcohol Alcohol 2-Phenoxyethanol Alcohol->Product

Figure 1: Catalytic cycle of the Steglich esterification highlighting the role of DMAP as a hypernucleophilic acyl transfer agent.

Method A: Steglich Esterification (Standard Protocol)

Applicability: Research scale (100 mg – 10 g). Key Advantage: Mild conditions (RT), neutral pH, avoids thermal degradation.

Reagents & Stoichiometry[2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]Role
Benzyloxyacetic acid 166.171.0Limiting Reagent
2-Phenoxyethanol 138.161.1Nucleophile (Slight excess)
DCC (Dicyclohexylcarbodiimide)206.331.1Coupling Agent (Dehydrating)
DMAP (4-Dimethylaminopyridine)122.170.05Hypernucleophilic Catalyst
Dichloromethane (DCM) -0.1 MSolvent (Anhydrous)
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve Benzyloxyacetic acid (1.0 equiv) and 2-Phenoxyethanol (1.1 equiv) in anhydrous DCM. Concentration should be approx.[3] 0.1 M to 0.2 M.

  • Catalyst Addition:

    • Add DMAP (0.05 equiv) to the stirring solution.

    • Cool the reaction mixture to 0°C using an ice-water bath. Note: Cooling is critical to suppress the formation of N-acylurea side products.

  • Coupling:

    • Dissolve DCC (1.1 equiv) in a minimal amount of DCM.

    • Add the DCC solution dropwise to the reaction mixture over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately, indicating reaction progress.

  • Reaction:

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 3–12 hours. Monitor via TLC (System: Hexanes/Ethyl Acetate 3:1).

  • Workup (Self-Validating Purification):

    • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU. Rinse the pad with cold DCM.

    • Wash Sequence: Transfer filtrate to a separatory funnel.

      • Wash 1: 0.5 M HCl (2x)

        
        Removes DMAP and any unreacted amine.
        
      • Wash 2: Saturated

        
         (2x) 
        
        
        
        Removes unreacted Benzyloxyacetic acid.
      • Wash 3: Brine (saturated NaCl)

        
        Dries the organic layer.
        
    • Drying: Dry the organic layer over anhydrous

      
       or 
      
      
      
      . Filter and concentrate under reduced pressure.[4]
  • Final Purification:

    • If high purity is required, purify via flash column chromatography (Stationary phase: Silica Gel 60; Mobile phase: 0-20% EtOAc in Hexanes).

Method B: Acyl Chloride Method (Scale-Up Protocol)

Applicability: >10 g scale or if DCC urea removal proves difficult. Key Advantage: Homogeneous reaction, easier workup for large volumes.

Protocol Workflow
  • Activation:

    • Dissolve Benzyloxyacetic acid (1.0 equiv) in anhydrous DCM.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution (

      
      ) ceases.
      
    • Optional: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in DCM.

  • Esterification:

    • Add 2-Phenoxyethanol (1.0 equiv) and Triethylamine (

      
      )  (1.5 equiv) to the acid chloride solution at 0°C.
      
    • Stir at RT for 2 hours.

  • Workup:

    • Wash with water, 1M HCl, and Brine. Dry and concentrate.

Analytical Characterization (Expected Data)

To validate the synthesis, compare experimental data against these predicted values.

TechniqueExpected Signal / FeatureStructural Assignment
TLC

(Hex:EtOAc 3:1)
Product is less polar than alcohol/acid.
1H NMR

7.2-7.4 (m, 10H)
Aromatic protons (Benzyl + Phenoxy).

4.65 (s, 2H)
Benzylic

(

).

4.20 (s, 2H)
Acetate

-protons (

).

4.55 (t, 2H)
Ester ethyl

(

).

4.25 (t, 2H)
Phenoxy ethyl

(

).
IR 1735-1750

Strong

stretch (Ester).

Troubleshooting & Optimization

Common Pitfalls
  • DCU Contamination (Method A): If white solid persists in the oil after concentration, redissolve in cold ether/hexane and filter again. DCU is very insoluble in ether.

  • Low Yield: Ensure solvents are anhydrous. Water consumes DCC and hydrolyzes the acid chloride.

  • Emulsions: During workup, the presence of phenoxyethanol surfactants can cause emulsions. Use a wide aqueous wash ratio or add a small amount of methanol to break the emulsion.

Safety Protocol
  • DCC: Potent sensitizer. Handle in a fume hood.

  • Oxalyl Chloride: Releases toxic CO and HCl gas. Use a scrubbing trap.[4]

  • Phenoxyethanol: Irritant.[5] Avoid skin contact.[3]

References

  • Neises, B., & Steglich, W. (1978).[6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018).[9] Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.[9] Journal of Visualized Experiments, (140), e58803.

  • PubChem. (n.d.).[10] 2-Phenoxyethyl benzoate (Analogous Structure Properties). National Library of Medicine.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism and Protocols.

Sources

Method

Application Note: Optimized Recrystallization Protocols for 2-Phenoxyethyl (benzyloxy)acetate

Introduction & Mechanistic Context 2-Phenoxyethyl (benzyloxy)acetate (CAS No. 60359-64-0) is a highly specialized organic intermediate frequently utilized in the synthesis of chiral glycolates and as a versatile ligand i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Phenoxyethyl (benzyloxy)acetate (CAS No. 60359-64-0) is a highly specialized organic intermediate frequently utilized in the synthesis of chiral glycolates and as a versatile ligand in the preparation of transition metal complexes[1][2].

From a physicochemical perspective, the molecular architecture of this compound (C₁₇H₁₈O₄, MW: 286.32 g/mol ) features an ester core flanked by two distinct ether linkages (phenoxy and benzyloxy). This structure renders the molecule highly hydrophobic, yet it retains localized dipole moments capable of acting as hydrogen-bond acceptors. Consequently, the crude product often retains structurally similar organic impurities from its synthesis (e.g., unreacted benzyloxyacetic acid or 2-phenoxyethanol). Achieving high analytical purity requires exploiting the specific solvation thermodynamics of these functional groups through targeted recrystallization.

Solvent Selection: The Causality of Crystallization

In advanced chemical purification, solvent selection is not arbitrary; it is a calculated manipulation of dielectric constants and intermolecular forces. For aromatic esters like 2-Phenoxyethyl (benzyloxy)acetate, two primary solvent systems are highly effective:

  • Binary Gradient System (Ethyl Acetate / Hexanes): This is a gold-standard anti-solvent crystallization method for aromatic esters[3][4]. Ethyl acetate acts as the "good" solvent, effectively solvating the ester and ether oxygens via dipole-dipole interactions. Hexanes act as the "anti-solvent." By titrating hexanes into a saturated hot ethyl acetate solution, the overall dielectric constant of the medium is systematically lowered. This disrupts the primary solvation shell, forcing the hydrophobic aromatic rings to aggregate via

    
     stacking and van der Waals forces, thereby initiating controlled nucleation[3].
    
  • Monophasic Thermal System (Isopropanol): Isopropanol (IPA) provides a steep, temperature-dependent solubility curve ideal for bulky aromatic molecules[5]. At its boiling point, the thermal kinetic energy overcomes the lattice energy of the ester, allowing dissolution. Upon cooling, the highly ordered, self-associating hydrogen-bond network of the alcohol effectively "squeezes out" the bulky hydrophobic aromatic rings. Because the ester cannot act as a hydrogen-bond donor, it is excluded from the solvent network, driving high-purity crystallization[5].

Quantitative Solvent Parameters

To facilitate reproducible solvent selection, the thermodynamic and polarity parameters of the recommended solvents are summarized below.

Solvent SystemBoiling Point (°C)Polarity IndexDielectric ConstantMechanistic Role in Recrystallization
Ethyl Acetate 77.14.46.02Primary Solvation (Dipole-Dipole interaction)
Hexanes 68–700.11.89Nucleation Trigger (Dielectric disruptor)
Isopropanol (IPA) 82.53.918.3Monophasic Thermal-Gradient Solvent

Experimental Protocols: A Self-Validating System

A robust protocol must be a self-validating system—designed so that physical phenomena (like persistent turbidity) act as built-in checkpoints to prevent user error.

Protocol A: Gradient Anti-Solvent Crystallization (EtOAc / Hexanes)

This method is recommended for crude mixtures containing highly polar impurities.

  • Primary Dissolution: Transfer the crude 2-Phenoxyethyl (benzyloxy)acetate to an Erlenmeyer flask. Add a minimal volume of ethyl acetate (previously heated to 70 °C) dropwise while swirling until the solid is completely dissolved[3].

  • Anti-Solvent Titration (The Checkpoint): Maintain the solution near boiling. Begin adding hot hexanes dropwise. Continue addition until a faint, persistent cloudiness (turbidity) remains in the solution. Causality: This cloudiness indicates that the saturation point has been artificially reached via dielectric disruption.

  • Clarification: Add 1–3 drops of hot ethyl acetate just until the solution becomes clear again. This ensures the system is poised exactly at the metastable limit.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to ambient room temperature. Critical Insight: Do not agitate the flask; mechanical shock at this stage leads to rapid precipitation (crashing out) rather than the formation of an ordered crystal lattice, which traps impurities.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice-water bath (4 °C) for 30 minutes to maximize yield[4]. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of ice-cold hexanes to displace the mother liquor.

Protocol B: Monophasic Thermal Gradient Crystallization (Isopropanol)

This method is recommended when the crude product is already >85% pure and requires final polishing.

  • Saturation: Suspend the crude solid in a minimal amount of isopropanol. Heat the mixture to a gentle reflux (approx. 80 °C) until complete dissolution occurs[5].

  • Thermal Gradient Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of approximately 1–2 °C per minute.

  • Isolation & Drying: Chill the mixture to 4 °C to complete crystallization. Filter under vacuum, wash with ice-cold isopropanol, and transfer the crystals to a vacuum desiccator. Dry to a constant weight to remove residual alcohol.

Validation and Quality Control

To ensure the trustworthiness of the recrystallization, the system must be validated against the following analytical metrics:

  • Yield Recovery: A thermodynamically optimized recrystallization of this ester should yield a 70–85% recovery of the initial mass[4]. Recoveries >90% often indicate co-precipitation of impurities due to overly rapid cooling.

  • Melting Point Depression: Pure 2-Phenoxyethyl (benzyloxy)acetate will exhibit a sharp melting point (a range of < 1.5 °C). A broadened or depressed melting point strictly invalidates the purity, indicating solvent entrapment within the crystal lattice.

  • Chromatographic Resolution: Analyze the purified crystals via Thin Layer Chromatography (TLC) using a 25% EtOAc in Hexanes mobile phase[4]. The product must resolve as a single, distinct spot under short-wave UV light (254 nm), free from the tailing typically caused by residual benzyloxyacetic acid.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Phenoxyethyl (benzyloxy)acetate Solvent Solvent Selection (EtOAc/Hexanes or IPA) Start->Solvent Dissolve Dissolution near Boiling Point (Minimal Solvent) Solvent->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cool Controlled Cooling (Ambient to 4°C) HotFilter->Cool Crystallize Nucleation & Crystal Growth Cool->Crystallize Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter Dry Vacuum Drying (Constant Weight) Filter->Dry Pure Pure 2-Phenoxyethyl (benzyloxy)acetate Dry->Pure

Workflow for the recrystallization of 2-Phenoxyethyl (benzyloxy)acetate.

References

  • MIT OpenCourseWare - 5.37 Introduction to Organic Synthesis Laboratory (Recrystallization of Aromatic Esters) URL:[Link]

  • ResearchGate - 223 questions with answers in RECRYSTALLISATION (Isopropanol Systems) URL:[Link]

  • Organic Syntheses - Thymidine, 3',5'-dibenzoate Procedure (EtOAc/Hexanes Chromatography and Crystallization) URL: [Link]

Sources

Application

Application Note: Green Chemistry Synthesis of Phenoxyethyl Esters

Abstract & Strategic Relevance Phenoxyethyl esters, specifically 2-phenoxyethyl isobutyrate (fragrance ingredient, CAS 103-60-6) and 2-phenoxyethyl acrylate/methacrylate (high-refractive-index monomers), are traditionall...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

Phenoxyethyl esters, specifically 2-phenoxyethyl isobutyrate (fragrance ingredient, CAS 103-60-6) and 2-phenoxyethyl acrylate/methacrylate (high-refractive-index monomers), are traditionally synthesized using strong mineral acids (


) and volatile organic solvents (toluene/benzene) for azeotropic water removal. These legacy methods suffer from high E-factors, corrosion issues, and trace toxic residues.

This Application Note details two Green Chemistry protocols that eliminate hazardous solvents and mineral acids:

  • Biocatalytic Transesterification: Using immobilized Candida antarctica Lipase B (CAL-B) for heat-sensitive monomers (Acrylates).

  • Heterogeneous Solid-Acid Catalysis: Using Tungstophosphoric Acid (TPA) on Zirconia or Amberlyst resins for robust fragrance esters (Isobutyrates).

These methods align with the 12 Principles of Green Chemistry , offering >95% atom economy, catalyst recyclability, and solvent-free operation.

Mechanistic Insight

Enzymatic Pathway (Ping-Pong Bi-Bi)

For the synthesis of phenoxyethyl methacrylate , we utilize a lipase-catalyzed transesterification using vinyl methacrylate as the acyl donor. This pathway is thermodynamically driven to completion by the tautomerization of the leaving group (vinyl alcohol


 acetaldehyde), rendering the reaction irreversible.

Mechanism:

  • Acylation: The catalytic serine residue attacks the carbonyl of vinyl methacrylate, releasing acetaldehyde and forming an Acyl-Enzyme intermediate.

  • Deacylation: The nucleophilic hydroxyl group of 2-phenoxyethanol attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the target ester.

Solid-Acid Pathway (Surface Catalysis)

For phenoxyethyl isobutyrate , a solid acid catalyst (e.g., TPA/


 or Amberlyst-15) provides surface protons (

). The reaction proceeds via a Langmuir-Hinshelwood mechanism where both the carboxylic acid and alcohol adsorb onto the catalyst surface. The carbonyl oxygen is protonated, increasing electrophilicity for the alcohol attack.

Visualization: Reaction Logic

ReactionPathways cluster_Enzymatic Protocol A: Biocatalytic (Monomers) cluster_SolidAcid Protocol B: Solid Acid (Fragrances) Substrate 2-Phenoxyethanol (Substrate) Enzyme Immobilized CAL-B (Novozym 435) Substrate->Enzyme Catalyst TPA/ZrO2 or Amberlyst-15 Substrate->Catalyst AcylDonor Vinyl Methacrylate (Acyl Donor) AcylDonor->Enzyme Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Byproduct1 Acetaldehyde (Volatile) Intermediate->Byproduct1 Leaving Group Product1 Phenoxyethyl Methacrylate (Monomer) Intermediate->Product1 Deacylation AcidDonor Isobutyric Acid AcidDonor->Catalyst WaterRemoval Vacuum/N2 Strip (- H2O) Catalyst->WaterRemoval Product2 Phenoxyethyl Isobutyrate (Fragrance) Catalyst->Product2

Caption: Dual-pathway logic for synthesizing phenoxyethyl esters. Protocol A utilizes irreversible enzymatic transesterification, while Protocol B employs heterogeneous catalysis with water removal.

Experimental Protocols

Protocol A: Solvent-Free Enzymatic Synthesis of Phenoxyethyl Methacrylate

Best for: Heat-sensitive monomers, high-purity requirements.

Materials:

  • Substrate: 2-Phenoxyethanol (99%)

  • Acyl Donor: Vinyl Methacrylate (stabilized with MEHQ)

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)[1]

  • Equipment: Orbital shaker or Stirred Tank Reactor (STR)

Step-by-Step Procedure:

  • Preparation: In a glass vial or reactor, mix 2-phenoxyethanol (10 mmol, 1.38 g) and vinyl methacrylate (12 mmol, 1.34 g). A slight molar excess (1.2 equiv) of the vinyl ester drives the reaction.

  • Catalyst Addition: Add Novozym 435 (1% w/w relative to total substrate mass).

    • Note: The catalyst beads are robust; avoid magnetic stir bars that grind the beads. Use overhead stirring or orbital shaking.

  • Incubation: Incubate at 40°C with agitation (200 rpm) for 4–6 hours.

    • Why 40°C? This balances enzyme activity with the polymerization risk of the methacrylate.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-FID.

  • Work-up: Filter the reaction mixture to recover the immobilized enzyme (reusable up to 10 cycles).

  • Purification: Remove excess vinyl methacrylate and the acetaldehyde byproduct via rotary evaporation (40°C, 20 mbar).

    • Result: High purity (>98%) Phenoxyethyl Methacrylate.[1]

Protocol B: Solid-Acid Catalyzed Synthesis of Phenoxyethyl Isobutyrate

Best for: Fragrance production, large-scale batches, robust substrates.

Materials:

  • Substrate: 2-Phenoxyethanol[2]

  • Acyl Donor: Isobutyric Acid

  • Catalyst: Amberlyst-15 (dry) or 20% TPA/

    
     (calcined)
    
  • Equipment: Dean-Stark apparatus or Vacuum-assisted reactor

Step-by-Step Procedure:

  • Loading: Charge a round-bottom flask with 2-phenoxyethanol (50 mmol, 6.9 g) and isobutyric acid (55 mmol, 4.8 g).

  • Catalyst: Add Amberlyst-15 (5% w/w).

    • Validation: Ensure catalyst is dry; water inhibits active sites.

  • Reaction: Heat the mixture to 90°C under reduced pressure (300 mbar) or with a nitrogen sweep to continuously remove water.

    • Green Aspect:[3][4] No azeotropic solvent (toluene) is required if vacuum/stripping is used.

  • Duration: Run for 6–8 hours.

  • Work-up: Cool to room temperature and filter off the solid catalyst.

  • Purification: The filtrate may contain residual acid. Wash with 5%

    
     solution (aqueous), separate phases, and dry the organic layer.
    
    • Alternative: Distill the product (BP ~275°C, use high vacuum) for fragrance-grade purity.

Data Summary & Validation

Table 1: Comparison of Synthetic Methods

FeatureTraditional (

/Toluene)
Protocol A (Enzymatic)Protocol B (Solid Acid)
Catalyst Corrosive LiquidBiocatalyst (Reusable)Solid Acid (Reusable)
Solvent Toluene (Hazardous)None (Solvent-Free)None (Solvent-Free)
Temperature 110°C (Reflux)40°C (Mild)80–90°C
Yield 85–90%>95%90–94%
Purification Neutralization + DistillationFiltration + EvaporationFiltration (+ Wash)
E-Factor High (>10)Low (<1)Low (~1.5)

Analytical Validation Parameters:

  • FTIR: Disappearance of broad -OH stretch (3300-3400

    
    ) and appearance of strong Ester C=O stretch (1735-1750 
    
    
    
    ).
  • 1H NMR (

    
    ):  Shift of the methylene protons adjacent to oxygen.
    
    • Phenoxyethanol:

      
       3.9-4.0 ppm.
      
    • Phenoxyethyl Ester:

      
       4.4-4.5 ppm (deshielded by ester).
      

Troubleshooting & Optimization

  • Issue: Low Conversion in Enzymatic Protocol.

    • Cause: Accumulation of acetaldehyde (inhibitor) or water.

    • Fix: Ensure open system or use molecular sieves if using alkyl esters. Switch to Vinyl esters for irreversibility.

  • Issue: Polymerization of Acrylates.

    • Cause: Overheating or lack of inhibitor.

    • Fix: Keep T < 50°C. Ensure commercial monomers contain MEHQ (inhibitor). Do not remove oxygen completely (MEHQ requires

      
       to function).
      
  • Issue: Catalyst Deactivation (Solid Acid).

    • Cause: Water adsorption on active sites (poisoning).

    • Fix: Increase vacuum/N2 flow to remove water more aggressively. Regenerate catalyst by washing with ethanol and drying at 120°C.

References

  • Yan, R., et al. (2019). "Solvent-free lipase-catalyzed production of (meth)acrylate monomers: Experimental results and kinetic modeling." Biochemical Engineering Journal, 142, 162–169.[5] Link

  • Ebitani, K., et al. (2000). "Simple and clean synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite." Green Chemistry, 2, 157-160. Link

  • Pasupuleti, S., et al. (2011). "Process for the synthesis of phenoxyethyl derivatives." World Intellectual Property Organization, WO2011101864A1. Link

  • BenchChem. (2025). "2-Phenoxyethyl 2-Hydroxypropanoate Synthesis & Properties." Link

  • Cirad. (2022). "Lipases as Effective Green Biocatalysts for Esters' Production."[4][6] Agritrop. Link

Sources

Method

Application Note: 2-Phenoxyethyl (benzyloxy)acetate in Fragrance Chemistry

Executive Summary The development of highly substantive, low-volatility fragrance fixatives is a critical focus in modern perfumery and cosmetic formulation. 2-Phenoxyethyl (benzyloxy)acetate is an advanced, high-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly substantive, low-volatility fragrance fixatives is a critical focus in modern perfumery and cosmetic formulation. 2-Phenoxyethyl (benzyloxy)acetate is an advanced, high-molecular-weight synthetic ester that bridges the structural benefits of phenoxy aromaticity with benzyl ether linkages. Designed to anchor highly volatile top and heart notes, this compound serves as a superior structural fixative. This application note details the chemical profiling, a self-validating synthesis protocol, and the formulation dynamics of 2-Phenoxyethyl (benzyloxy)acetate for use by fragrance chemists and formulation scientists.

Chemical Profiling & Olfactory Dynamics

The structural architecture of 2-Phenoxyethyl (benzyloxy)acetate is deliberately designed to maximize intermolecular interactions within a fragrance matrix. The molecule is synthesized from two primary building blocks:

  • 2-Phenoxyethanol: A globally approved cosmetic preservative and known fragrance fixative.

  • Benzyloxyacetic acid (CAS 30379-55-6): A versatile synthetic building block that provides a heavy, ether-rich backbone[1].

Similar to its lighter structural analog, 2-phenoxyethyl isobutyrate (commercially known as Phenirat), which is widely utilized for its fruity-floral and rose-enhancing properties[2], the benzyloxyacetate derivative retains a mild rosy/balsamic character. However, the addition of the benzyl ether moiety significantly increases its molecular weight, shifting its volatility profile from a heart note to a deep, tenacious base note.

Table 1: Physicochemical & Olfactory Profile of 2-Phenoxyethyl (benzyloxy)acetate

ParameterValue / Description
Chemical Name 2-Phenoxyethyl 2-(benzyloxy)acetate
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
Appearance Colorless to pale yellow viscous liquid
Odor Profile Balsamic, mild rose, heavy honey, sweet-woody
Volatility / Note Base Note / Fixative
Solubility Soluble in ethanol and fixed oils; insoluble in water

Synthesis & Purification Protocol (Self-Validating Workflow)

The following methodology outlines the Fischer esterification of 2-phenoxyethanol with benzyloxyacetic acid. As a Senior Application Scientist, I have designed this protocol as a self-validating system : it utilizes strict in-process analytical checkpoints to guarantee the final material meets the rigorous olfactory purity standards required for fine fragrances.

Materials Required:
  • 2-Phenoxyethanol (>99% olfactory grade)

  • Benzyloxyacetic acid (95% purity)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (ACS Reagent grade)

  • 5% w/v Aqueous Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:
  • Reaction Assembly: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1.0 molar equivalent of 2-phenoxyethanol and 1.05 molar equivalents of benzyloxyacetic acid.

    • Causality: A 5% molar excess of the acid is deliberately chosen to drive the equilibrium forward and ensure the complete consumption of 2-phenoxyethanol. Unreacted phenoxyethanol possesses a sharp, medicinal odor that severely distorts delicate floral accords.

  • Catalysis & Azeotropic Distillation: Add 1 mol% p-TsOH as the acid catalyst and sufficient toluene to achieve a 1M solute concentration. Heat the mixture to reflux (approx. 110°C).

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct via azeotropic distillation. According to Le Chatelier's principle, this continuous removal shifts the reaction equilibrium entirely toward the ester product, maximizing yield and preventing hydrolysis.

  • Neutralization & Washing: Once water evolution ceases (typically 4-6 hours), cool the reaction mixture to room temperature. Wash the organic layer three times with equal volumes of 5% aqueous Na₂CO₃, followed by a final brine wash.

    • Causality: This is a critical olfactory purification step. The alkaline wash neutralizes the p-TsOH catalyst and converts any unreacted benzyloxyacetic acid into its water-soluble sodium salt. Residual short-chain carboxylic acids impart a rancid, sour off-note that will ruin the final fragrance formulation.

  • Solvent Removal & Distillation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove toluene. Subject the crude ester to short-path vacuum distillation (e.g., 0.1 mmHg).

    • Causality: High-vacuum distillation is mandatory. The high molecular weight of the ester means its atmospheric boiling point would exceed its thermal decomposition threshold. Vacuum distillation isolates the pure ester without cleaving the delicate ether linkages.

  • Analytical Validation (QC Checkpoint): Before organoleptic evaluation, titrate a 1g sample of the distillate to determine the Acid Value.

    • Validation Metric: The Acid Value must be < 0.5 mg KOH/g . If the value is higher, the washing step failed, and the batch must be re-processed. Only batches passing this chemical QC are released for olfactory profiling.

Formulation & Fixative Performance

In fragrance chemistry, fixatives operate by forming intermolecular hydrogen bonds with highly volatile top and heart notes (such as aliphatic aldehydes and monoterpenes), thereby suppressing their vapor pressure and retarding their evaporation rate.

Because 2-Phenoxyethyl (benzyloxy)acetate contains two ether oxygen atoms and one ester carbonyl group, it acts as an excellent hydrogen-bond acceptor. While structurally related esters like phenoxyethyl isobutyrate demonstrate an impressive substantivity of over 180 hours on a smelling strip[3], the benzyloxyacetate derivative's increased mass and complex ether network push its longevity significantly further, making it a true base note anchor.

Table 2: Comparative Evaporation & Tenacity Analysis (Blotter Test)

Fragrance MaterialMolecular WeightOdor TypeTenacity (Smelling Strip)
Phenoxyethanol138.16 g/mol Mild, rosy, chemical~48 hours
Phenoxyethyl isobutyrate208.25 g/mol Fruity-floral, rose, honey> 180 hours
2-Phenoxyethyl (benzyloxy)acetate 286.32 g/mol Balsamic, heavy rose, woody > 400 hours
Benzyl salicylate228.24 g/mol Mild floral, balsamic> 300 hours

Experimental Workflow

G N1 Synthesis & Purification (Esterification) N2 Analytical QC (GC-MS, Acid Value < 0.5) N1->N2 Yield > 95% N3 Olfactory Evaluation (Blotter Test > 400 hrs) N2->N3 Pass QC N4 Formulation Integration (Fine Fragrance & Functional) N3->N4 Profile Matched N5 Accelerated Stability (45°C, UV Exposure, pH 4-10) N4->N5 Stress Testing N6 Final Product Release N5->N6 Stable > 3 months

Fig 1: End-to-end workflow for the synthesis, QC, and evaluation of fragrance fixatives.

References[3] Phenirat® (103-60-6): Fruity-Floral Rose Ester – Fragrance Ingredient, Scentspiracy,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFakHSo8epI-5vYdzRnjeUMQ-Oa1PCOv-i9S_sh6QZcXOlQNbjtpV3sH7D-h7wzJObQvNwbCERef448YedIYnbalwNhaiaScWitiFwbnL8hAu4ehDQVlweNmg__CqNdakZ27fJkSg3SjRYUjIx4iCN0bS-eZKn1INE=[4] Phenoxy Ethyl Isobutyrate, Fraterworks,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGw-q321Tx4k8tuXbqgkkN4Cpb97DSQ6vnk1ihqIck1U7K22CnJWYKjrbOA2uyO77X0Kd9zv4odR9JcSS6BndlUyniZtgwnr7lsdBLB17FL3Jw2TZlOBPVQtVzBLNQwSnEsVFz1tOlyWw1DVhwExWil0diPOs=[2] Benzyloxyacetic acid 95 30379-55-6, Sigma-Aldrich,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIYW9Vzhbiko9Y3dv6nNhjfKaUJ90cgxbzXYpWAhhfdGheB5IID4eSaAaXnKHNzVKYVdg5mPBGf5Q_ml61dR8IF_w-AjVF0vKY-3A2Zml5vz_8zvszc_ukyGOcspzgeEOe616xxE-Q7QiobqblxFqzb6nlEA==[1] PHENOXETOL, Ataman Kimya,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVdn2ASPdkMRVOu6nsQBICzHd_sbR8dX7UhoAH4_eWe8dWEoKQzaF6hKfDiKXjd4hHJ07sZ7DwWtQdhzYzjpR9LoKSKzS1ad3WqTVtQ2AXivPlfwVexA9RN32xKlyVPtNx4TcgOoyo6dcLJSMN

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenoxyethyl (benzyloxy)acetate

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl (benzyloxy)acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl (benzyloxy)acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this esterification reaction. Our focus is on providing in-depth, mechanistically-grounded advice to improve reaction yield and purity.

Section 1: Choosing Your Synthetic Strategy

The synthesis of 2-Phenoxyethyl (benzyloxy)acetate involves the formation of an ester bond between (benzyloxy)acetic acid and 2-phenoxyethanol. The selection of the appropriate synthetic method is the most critical factor influencing the reaction's success. Three common esterification methods are primarily employed: Fischer-Speier, Steglich, and Mitsunobu. Each has distinct advantages and disadvantages related to reaction conditions, substrate compatibility, and byproduct profiles.

Comparative Analysis of Key Esterification Methods
FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Carboxylic Acid, Alcohol, Carbodiimide (e.g., DCC, EDC), Catalyst (DMAP)Carboxylic Acid, Alcohol, Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)
Conditions High temperature (reflux), acidicMild (room temperature), neutralMild (0°C to room temperature), neutral
Key Advantage Economical for large-scale synthesis; simple reagents.[1]Excellent for acid- or heat-sensitive substrates; high yields under mild conditions.[2][3]Effective for sterically hindered alcohols and provides clean inversion of stereochemistry (if applicable).[4][5][6]
Key Disadvantage Harsh conditions can decompose sensitive molecules; equilibrium reaction requires water removal or excess reagent to drive to completion.[7][8]Stoichiometric carbodiimide generates urea byproducts (e.g., DCU) that can be difficult to remove; potential for racemization in chiral acids.[9]Generates stoichiometric phosphine oxide and hydrazine byproducts, often requiring chromatography for removal; reagents are expensive and hazardous.[6][10]
Common Byproducts Dehydration products of alcohol, sulfonation products (if using H₂SO₄)N-acylurea (from rearrangement of the O-acylisourea intermediate), dicyclohexylurea (DCU).[11]Triphenylphosphine oxide, dialkyl hydrazodicarboxylate.[10]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Fischer esterification yield is consistently low (<50%). What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[7][8] The reaction between (benzyloxy)acetic acid and 2-phenoxyethanol produces the ester and one equivalent of water. To drive the equilibrium towards the product side, you must address the water byproduct or use an excess of a reactant.

Troubleshooting Steps:

  • Water Removal: The most effective method is azeotropic removal. Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or cyclohexane, and use a Dean-Stark apparatus to physically remove the water as it forms.[12] This actively pulls the equilibrium toward the product.

  • Use of Excess Reagent: If a Dean-Stark apparatus is unavailable, use a large excess of one of the reactants. Since 2-phenoxyethanol is often less expensive and easier to remove than the acid, using it in a 3- to 5-fold excess can significantly improve the yield.

  • Catalyst Choice and Amount: While sulfuric acid is common, para-toluenesulfonic acid (p-TsOH) is often a better choice as it is a solid, easier to handle, and typically causes fewer charring-related side reactions. Ensure you are using a truly catalytic amount (1-5 mol%).

  • Reaction Time and Temperature: Fischer esterifications can be slow.[7] Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

Q2: I'm performing a Steglich esterification and see a lot of white precipitate, but my yield of the desired ester is poor. What is happening?

A2: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling agent. While its precipitation is expected, poor ester yield in its presence points to a competing side reaction: the formation of an N-acylurea byproduct.[9]

This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, rearranges to the more stable but unreactive N-acylurea instead of reacting with the alcohol.

Optimization Strategies:

  • The Critical Role of DMAP: For esterifications, N,N-dimethylaminopyridine (DMAP) is an essential nucleophilic catalyst.[3] It intercepts the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which then rapidly reacts with the alcohol. This process outcompetes the unproductive N-acylurea rearrangement. Use 5-10 mol% of DMAP.

  • Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Then, add the DCC solution dropwise at 0°C. Adding the DCC last ensures the alcohol is present to react with the activated intermediate as soon as it is formed.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Ensure the solvent is anhydrous, as water will consume the DCC.

  • Alternative Coupling Agents: If DCU removal remains problematic, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This allows the urea byproduct to be removed with a simple aqueous wash.

Q3: Purification after my Mitsunobu reaction is challenging, and I'm losing most of my product during column chromatography. What can I do?

A3: This is the classic drawback of the Mitsunobu reaction.[6][10] The two main byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate, often have polarities similar to the desired ester product, making chromatographic separation difficult and leading to low isolated yields.

Purification and Protocol Tips:

  • Stoichiometry is Key: Use only a slight excess (1.1-1.2 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD). A large excess will only complicate the purification.

  • Post-Reaction Workup: After the reaction is complete, some TPPO can be precipitated. Concentrate the reaction mixture, and add a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Cool the mixture in an ice bath or freezer; some TPPO and the hydrazine byproduct may crystallize out and can be removed by filtration.

  • Chromatography Optimization:

    • Use a high-quality silica gel with a large surface area.

    • Perform gradient elution. Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute nonpolar impurities, then gradually increase the polarity to elute your product, leaving the highly polar TPPO on the column.

  • Modified Reagents: Consider using polymer-bound or fluorous-tagged Mitsunobu reagents.[5] These are designed for easier separation, where the byproducts can be removed by simple filtration or extraction, often eliminating the need for chromatography.

Q4: How can I effectively monitor the reaction progress to avoid side reactions from prolonged heating or unnecessary work?

A4: Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.

TLC Monitoring Protocol:

  • Prepare a Co-spot Plate: Before starting the reaction, spot your starting materials ((benzyloxy)acetic acid and 2-phenoxyethanol) and a "co-spot" (both starting materials in the same spot) on a TLC plate. This gives you reference Rf values.

  • Select a Solvent System: Find a mobile phase (e.g., 30% ethyl acetate in hexanes) that gives good separation between the acid and the alcohol, with Rf values ideally between 0.2 and 0.6. The carboxylic acid will typically have a lower Rf (streakier spot) than the alcohol. The ester product will be less polar than both starting materials and will have a higher Rf.

  • Sample During Reaction: Every 30-60 minutes, take a small aliquot from the reaction mixture with a capillary tube and spot it on the TLC plate.

  • Analyze: The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has completely disappeared. This prevents unnecessary heating that could lead to decomposition and helps you decide the optimal time to begin the workup.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the Fischer and Steglich esterification routes.

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the flask, add (benzyloxy)acetic acid (1.0 eq), 2-phenoxyethanol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and enough toluene to fill about half the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to a steady reflux. You will observe a cloudy azeotrope condensing and collecting in the trap. As the azeotrope separates, the lower water layer will be collected in the graduated portion of the trap, while the upper toluene layer will return to the flask.

  • Monitoring: Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the carboxylic acid (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove the acid catalyst and any unreacted carboxylic acid, followed by a saturated brine solution (1x).[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Phenoxyethyl (benzyloxy)acetate.

Protocol 2: DMAP-Catalyzed Steglich Esterification

This protocol uses mild conditions suitable for sensitive substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar.

  • Reagent Addition: Dissolve (benzyloxy)acetic acid (1.0 eq), 2-phenoxyethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2x) to remove DMAP, followed by saturated aqueous sodium bicarbonate (2x), and finally, saturated brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Section 4: Visualization of Key Processes

Diagrams help clarify complex chemical transformations and decision-making processes.

Fischer_Esterification cluster_reactants RCOOH Carboxylic Acid ((benzyloxy)acetic acid) Protonated_Acid Protonated Acid (Activated) RCOOH:e->Protonated_Acid:w + H⁺ ROH Alcohol (2-phenoxyethanol) Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ Protonated_Acid->Tetrahedral_Int + Alcohol Water_Leaving Intermediate (H₂O is good leaving group) Tetrahedral_Int->Water_Leaving Proton Transfer Proton_Transfer Proton Transfer H2O H₂O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: The mechanism of Fischer-Speier Esterification.

Steglich_Esterification Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Uncatalyzed) Acyl_DMAP Acyl-pyridinium (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP (Fast) DMAP_path DMAP-Catalyzed Path (Desired) Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol Alcohol Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Identify Reaction Type Start->Check_Reaction Fischer_Check Fischer Issue? 1. Water Removed? 2. Excess Reagent? 3. Reaction Time? Check_Reaction->Fischer_Check Fischer Steglich_Check Steglich Issue? 1. DMAP Used? 2. Reagent Purity? 3. Addition Order? Check_Reaction->Steglich_Check Steglich Mitsunobu_Check Mitsunobu Issue? 1. Correct Stoichiometry? 2. Anhydrous Conditions? 3. Purification Loss? Check_Reaction->Mitsunobu_Check Mitsunobu Fischer_Sol Implement Solution: - Use Dean-Stark - Increase excess alcohol - Extend reflux time Fischer_Check->Fischer_Sol Steglich_Sol Implement Solution: - Add 5-10 mol% DMAP - Add DCC last at 0°C - Use anhydrous solvent Steglich_Check->Steglich_Sol Mitsunobu_Sol Implement Solution: - Use 1.1 eq reagents - Precipitate byproducts - Optimize chromatography Mitsunobu_Check->Mitsunobu_Sol End Re-evaluate Yield Fischer_Sol->End Steglich_Sol->End Mitsunobu_Sol->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
  • Chem Systems Inc. (1979). Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • Dodge, J. A., & Nissen, J. S. (2003). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 80, 182.
  • Frontiers in Chemistry. (2023).
  • University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • APC. (2025). Maximizing Reaction Yield Through Bayesian Optimization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • European Commission. (2016). Opinion on Phenoxyethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • MDPI. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Retrieved from [Link]

  • ChemTalk. (2023). What is Fischer Esterification? Retrieved from [Link]

  • ResearchGate. (2025). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym 435. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylethyl acetate synthesis method.
  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Various Catalysts. Retrieved from [Link]

  • SpringerLink. (2024). Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Nature. (n.d.). Optimizing the balance between heterologous acetate- and CO2-reduction pathways in anaerobic cultures of Saccharomyces cerevisiae strains engineered for low-glycerol production. Retrieved from [Link]

  • Google Patents. (n.d.). Catalysts and esterification process.
  • L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review. Retrieved from [Link]

  • Publisso. (2025). 2-Phenoxyethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL (-)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl (E)-2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Phenoxyethyl (benzyloxy)acetate

Reference ID: TSC-ORG-2026-03 Status: Active Audience: Medicinal Chemists, Formulation Scientists, DMPK Researchers Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Phenoxyethyl (benzyloxy)acetate is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-ORG-2026-03 Status: Active Audience: Medicinal Chemists, Formulation Scientists, DMPK Researchers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Phenoxyethyl (benzyloxy)acetate is a specialized ester often utilized as a prodrug scaffold or a synthetic intermediate. While generally stable in solid form under inert atmosphere, it exhibits distinct hydrolytic instability in solution.

This instability is not random; it is driven by two synergistic electronic factors:

  • The

    
    -Heteroatom Effect:  The benzyloxy group at the 
    
    
    
    -position exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.
  • Leaving Group Lability: The 2-phenoxyethanol moiety is a better leaving group than simple aliphatic alcohols (like ethanol) due to the inductive withdrawal of the phenoxy ether oxygen, which stabilizes the transition state of the hydrolysis.

This guide provides the protocols necessary to arrest this degradation mechanism during storage, handling, and experimental use.

The Science of Instability (Root Cause Analysis)

To prevent hydrolysis, one must understand the mechanism. The degradation occurs via Nucleophilic Acyl Substitution , primarily driven by the attack of water (or hydroxide ions) on the ester carbonyl.

Mechanism of Failure
  • Acid-Catalyzed (

    
    ):  Reversible.[1] Protonation of the carbonyl oxygen makes the carbon susceptible to weak nucleophiles (water).
    
  • Base-Promoted (

    
    ):  Irreversible (Saponification). Hydroxide ion (
    
    
    
    ) attacks the carbonyl directly. This is the dominant degradation pathway in physiological buffers (pH > 7.0).
Visualization: Hydrolysis Pathways

The following diagram illustrates the critical points of failure and where intervention (buffers, temperature control) acts.

HydrolysisMechanism cluster_0 Critical Control Points Ester 2-Phenoxyethyl (benzyloxy)acetate Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Products Benzyloxyacetic Acid + 2-Phenoxyethanol Transition->Products Collapse & Cleavage Cold Intervention: Low Temp (<4°C) Cold->Ester Slows Kinetics pH Intervention: pH 4.5 - 6.0 pH->Water Minimizes OH-

Caption: Figure 1. Mechanistic pathway of ester hydrolysis highlighting critical control points for stabilization.

Storage & Handling Protocols

A. Solid State Storage
  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Atmosphere: Store under Argon or Nitrogen. Moisture in the air can initiate surface hydrolysis, creating an autocatalytic cycle (acid produced catalyzes further hydrolysis).

  • Container: Amber glass vials with Teflon-lined caps.

B. Solution Handling (The "Danger Zone")

Most degradation occurs when the compound is dissolved for assays.

Table 1: Solvent Compatibility & Preparation

SolventSuitabilityPre-Treatment RequirementRisk Factor
DMSO HighMUST be dried over 4Å Molecular SievesDMSO is hygroscopic; wet DMSO hydrolyzes esters rapidly.
Ethanol MediumDry over 3Å Molecular SievesTransesterification risk if basic impurities exist.
Acetonitrile HighNone (if HPLC grade)Low risk, excellent for LC-MS stocks.
Water/PBS Low N/AImmediate hydrolysis risk. Use only immediately prior to assay.
Protocol: Drying DMSO for Stock Solutions

Standard DMSO can contain 100-500 ppm water, which is sufficient to degrade micromolar concentrations of your ester.

  • Select Sieves: Use 4Å molecular sieves (beads, not powder).

  • Activation: Heat sieves at 250°C for 12 hours or flame-dry under vacuum. Cool under argon.

  • Application: Add activated sieves to the DMSO bottle (10% w/v). Let stand for 24 hours.

  • Validation: Water content should be <50 ppm (verify via Karl Fischer titration if available).

Experimental Troubleshooting (FAQs)

Scenario 1: "My LC-MS peak area is decreasing over time in the autosampler."

Diagnosis: Autosampler stability issue. Root Cause: If your mobile phase is aqueous (e.g., Water/Acetonitrile) and the autosampler is at room temperature, hydrolysis is occurring in the vial. Solution:

  • Chill the Autosampler: Set temperature to 4°C.

  • Adjust pH: Ensure the aqueous component of your sample diluent is acidified (0.1% Formic Acid). Avoid neutral phosphate buffers in the autosampler vial.

Scenario 2: "The compound disappears instantly in plasma stability assays."

Diagnosis: Enzymatic hydrolysis.[2] Root Cause: Plasma contains abundant esterases (e.g., carboxylesterases, paraoxonase) that target phenoxyethyl esters. Solution: This is likely a feature, not a bug, if the compound is a prodrug.

  • To measure chemical stability only: You must add an esterase inhibitor (e.g., PMSF or BNPP) to the plasma matrix before spiking the compound.

Scenario 3: "I see a new peak with M-136 mass difference."

Diagnosis: Hydrolysis product formation.[2][1][3][4][5] Analysis:

  • Parent MW:

    
    
    
  • Product 1 (Acid):

    
     (Loss of phenoxyethyl group 
    
    
    
    ).
  • Product 2 (Alcohol): 2-Phenoxyethanol (MW 138). Action: This confirms hydrolysis. Review pH of the media.[6][7]

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your workflow.

Troubleshooting Start Issue: Compound Degradation State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Moisture Was it stored under Argon/N2? Solid->Moisture Desiccate Action: Dry under vacuum Store with desiccant Moisture->Desiccate No SolventCheck Is the solvent DMSO/DMF? Solution->SolventCheck Sieves Did you use Molecular Sieves? SolventCheck->Sieves Yes MediaCheck Is it in Aqueous Media? SolventCheck->MediaCheck No (It's Aqueous) DrySolvent Action: Re-make stock with dried solvent Sieves->DrySolvent No pHCheck Check pH MediaCheck->pHCheck HighpH pH > 7.0 pHCheck->HighpH Acidify Action: Adjust to pH 4.5-5.5 or use Citrate Buffer HighpH->Acidify Yes

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of ester hydrolysis.

Standardized Protocol: Determination of Hydrolytic Rate Constant ( )

Use this protocol to quantify the stability of your specific batch under your specific experimental conditions.

Objective: Determine the half-life (


) of 2-Phenoxyethyl (benzyloxy)acetate in assay buffer.

Reagents:

  • Buffer A: 50 mM Acetate Buffer, pH 4.0

  • Buffer B: 50 mM Phosphate Buffer, pH 7.4

  • Stock Solution: 10 mM compound in dry Acetonitrile.

Procedure:

  • Pre-heat buffers to 37°C in a water bath.

  • Spike the Stock Solution into the buffer to a final concentration of 10

    
    M (0.1% organic content). Vortex for 5 seconds.
    
  • Sampling: Immediately withdraw 100

    
    L (Time 0) and quench into 300 
    
    
    
    L of ice-cold Acetonitrile containing Internal Standard.
  • Incubation: Continue sampling at

    
     = 15, 30, 60, 120, and 240 minutes.
    
  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Acceptance Criteria:

  • At pH 4.0:

    
     remaining after 4 hours.
    
  • At pH 7.4: Expect measurable degradation. If

    
    , the compound is unsuitable for long-duration biological assays without modification.
    

References

  • Hydrolysis Mechanisms

    • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (General ester hydrolysis mechanisms).
    • Kirby, A. J. (1972). Hydrolysis in Organic Chemistry. Comprehensive Chemical Kinetics.
  • Solvent Drying & Handling

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

    • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[8] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.

  • pH Rate Profiles & Ester Stability

    • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.

    • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Detailed discussion on esterase lability and chemical hydrolysis of prodrugs).

Sources

Troubleshooting

Troubleshooting low purity in 2-Phenoxyethyl (benzyloxy)acetate

Technical Support Center: Synthesis & Purification of 2-Phenoxyethyl (benzyloxy)acetate Executive Summary & Diagnostic Workflow The Challenge: Synthesizing 2-Phenoxyethyl (benzyloxy)acetate involves esterifying a high-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 2-Phenoxyethyl (benzyloxy)acetate

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 2-Phenoxyethyl (benzyloxy)acetate involves esterifying a high-boiling, polar alcohol (2-phenoxyethanol) with an ether-functionalized acid ((benzyloxy)acetic acid). Users frequently report purity issues (<95%) due to three primary factors:

  • Persistent Starting Material: Difficulty removing unreacted 2-phenoxyethanol (BP: 237°C).

  • Urea Contamination: Incomplete removal of dicyclohexylurea (DCU) when using DCC coupling.

  • Degradation: Cleavage of the benzyl ether moiety under harsh acidic conditions.

Diagnostic Workflow: Use the following logic flow to identify the root cause of your impurity profile before attempting remediation.

TroubleshootingFlow Start Start: Low Purity (<95%) CheckNMR Step 1: Analyze 1H NMR Start->CheckNMR Decision1 Impurity Signals? CheckNMR->Decision1 IssueA Multiplets @ 3.9-4.1 ppm (Unreacted 2-Phenoxyethanol) Decision1->IssueA Excess Alcohol IssueB Broad Singlet @ 5.5 ppm or insoluble white solid (DCU Contamination) Decision1->IssueB Urea Byproduct IssueC Singlet @ 4.6 ppm (Benzyl Alcohol) Loss of Benzyl Ether Decision1->IssueC Degradation ActionA Action: Optimize Stoichiometry & Chromatography Gradient IssueA->ActionA ActionB Action: Switch to EDC.HCl or Cold Acetone Precipitation IssueB->ActionB ActionC Action: Neutralize Acid Catalyst Avoid Hydrogenation IssueC->ActionC

Figure 1: Diagnostic logic for identifying impurity sources in ester synthesis.

Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Optimization (Upstream)

Q1: Why does my crude NMR show significant unreacted 2-phenoxyethanol despite running the reaction overnight? A: This is a stoichiometry and equilibrium issue.

  • The Cause: 2-Phenoxyethanol is a nucleophile, but it is also bulky and less reactive than simple primary alcohols. If you are using a 1:1 equivalent ratio, the reaction rarely reaches 100% conversion due to equilibrium constraints or catalyst deactivation.

  • The Fix:

    • Adjust Stoichiometry: Use the acid ((benzyloxy)acetic acid) in slight excess (1.2 equiv) rather than the alcohol. It is far easier to remove unreacted acid (via basic wash) than high-boiling 2-phenoxyethanol (via distillation/column).

    • Catalyst Activation: If using Steglich conditions (DCC/DMAP), ensure DMAP is present at 10-20 mol%. Without DMAP, the intermediate O-acylisourea often rearranges to stable N-acylurea, permanently sequestering your acid [1].

Q2: I am using DCC, and the reaction turns into a thick slurry. Is this normal? A: Yes, but it complicates purification.

  • The Mechanism: DCC extracts water/oxygen from the acid to form dicyclohexylurea (DCU), which is insoluble in DCM and precipitates.

  • The Risk: The slurry can trap your product.

  • Recommendation: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be completely removed during the aqueous workup, eliminating the filtration step and reducing urea contamination risks [2].

Category 2: Workup & Purification (Downstream)

Q3: After column chromatography, my product still contains a white solid impurity (DCU). How do I remove it? A: DCU is notoriously difficult to remove because it streaks on silica gel and has partial solubility in organic solvents.

  • Protocol:

    • Dissolve the crude residue in a minimum amount of cold acetone or ethyl acetate .

    • Chill at -20°C for 4 hours. DCU will crystallize out.

    • Filter through a Celite pad.[1]

    • Alternative: If using DCC, add oxalic acid (0.5 equiv) at the end of the reaction. This reacts with excess DCC to form a precipitate and aids in breaking down urea complexes [3].

Q4: My product has a yellow tint and the purity is dropping during storage. What is happening? A: This indicates benzyl ether instability or oxidation.

  • The Cause: Benzyloxy groups are sensitive to strong acids. If you used an acid chloride method (SOCl2) and did not fully neutralize the HCl generated, the residual acid can cleave the benzyl ether over time, releasing benzyl alcohol and creating a complex mixture.

  • The Fix: Ensure your final organic layer is washed with saturated NaHCO3 until the aqueous pH is 8. Store the product under nitrogen at 4°C.

Optimized Experimental Protocol

Method: Modified Steglich Esterification (EDC/DMAP) Objective: Synthesis of 2-Phenoxyethyl (benzyloxy)acetate with >98% purity.

ComponentRoleEquivalentsNotes
(Benzyloxy)acetic acidSubstrate A1.2Excess ensures alcohol is consumed.
2-PhenoxyethanolSubstrate B1.0Limiting reagent (hardest to remove).
EDC.HClCoupling Agent1.3Water-soluble carbodiimide.
DMAPCatalyst0.15Nucleophilic catalyst.
Dichloromethane (DCM)Solvent0.2 MAnhydrous.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve (benzyloxy)acetic acid (1.2 equiv) and 2-phenoxyethanol (1.0 equiv) in anhydrous DCM.

  • Activation: Cool the mixture to 0°C. Add DMAP (0.15 equiv).

  • Coupling: Add EDC.HCl (1.3 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). Stain with KMnO4 (ethers oxidize) or UV (aromatic rings).

  • Workup (Critical for Purity):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (removes DMAP and unreacted EDC).

    • Wash 2: Saturated NaHCO3 (removes excess benzyloxyacetic acid).

    • Wash 3: Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Quantitative Comparison of Coupling Agents

The choice of coupling agent significantly impacts the downstream purification burden.

Coupling AgentByproductRemoval MethodPurity RiskRecommendation
DCC Dicyclohexylurea (DCU)Filtration + ColumnHigh (DCU streaks)Avoid if possible
EDC.HCl Urea-HCl saltWater ExtractionLowPreferred
DIC DiisopropylureaSoluble in organicMedium (Hard to separate)Use only if EDC fails
SOCl2 (Acid Chloride)HCl /

EvaporationMedium (Acid sensitivity)Good for scale-up

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Jordan, A., et al. (2021).[3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. Link

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium. Tetrahedron, 57(45), 9199-9223. (Discusses solvent effects in esterification). Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Referencing stability of benzyl ethers and esters). Link

Sources

Optimization

Technical Support Center: Phenoxyethyl Ester Synthesis

Topic: Catalyst Selection & Process Optimization Status: Operational | Tier: Level 3 (Senior Application Support) Introduction: The Phenoxyethyl Challenge Welcome to the Technical Support Center. You are likely here beca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Phenoxyethyl Challenge

Welcome to the Technical Support Center. You are likely here because phenoxyethyl ester synthesis presents a unique set of conflicting constraints:

  • Thermal Sensitivity: The ether linkage in 2-phenoxyethanol is susceptible to oxidative cleavage and color body formation at high temperatures.

  • Equilibrium Limits: Like all Fischer esterifications, water removal is critical, but the high boiling point of 2-phenoxyethanol (237°C) makes it difficult to use as a sacrificial solvent.

  • Catalyst Selectivity: Strong Brønsted acids often degrade the ether backbone, while Lewis acids (Titanates) are sensitive to moisture.

This guide moves beyond basic textbook definitions to provide field-proven troubleshooting for these specific challenges.

Module 1: Catalyst Selection Matrix

User Query: "I have standard p-TSA and TBT (Tetrabutyl Titanate). Which one should I use for a pharmaceutical intermediate?"

Technical Response: Do not default to p-TSA if color or purity is a Critical Quality Attribute (CQA). While p-TSA is faster, it acts as an oxidizing agent at the temperatures required for phenoxyethyl synthesis (>130°C), leading to "tarry" impurities.

Use the following matrix to select your catalyst based on your substrate's functional groups:

Catalyst ClassSpecific AgentRecommended ForContraindicationsKey Advantage
Homogeneous Acid p-TSA / MSACommodity herbicides (e.g., 2,4-D esters), robust substrates.[1]Acid-sensitive groups (Boc, acetals). High-purity pharma.Fastest kinetics. Cheap.
Lewis Acid Ti(OBu)₄ (TBT) or Zr(OBu)₄Pharma intermediates, color-sensitive esters.Wet substrates (>0.05% water). Temps <140°C.Neutral pH. Low color.
Heterogeneous Amberlyst 15 / 36Green chemistry, simplified workup (filtration).Viscous mixtures (mass transfer limits). Temps >120°C (resin degrades).No neutralization needed.
Organotin FASCAT 4100 (BuSnOOH)Transesterification routes.Strictly regulated Pharma/Consumer goods (toxicity).Robust. Tolerates some water.[2]
Decision Logic: Catalyst Selection Workflow

CatalystSelection start START: Substrate Analysis sensitive Is the substrate acid-sensitive (e.g., Boc, acetal)? start->sensitive Yes Yes sensitive->Yes Avoid Strong Acids sensitive->Yes No No sensitive->No color_crit Is final color/purity critical (Pharma/Cosmetic)? color_crit->Yes color_crit->No water_cont Can you dry reagents to <0.05% water? water_cont->Yes water_cont->No scale Scale of Reaction Lab (<100g) Lab (<100g) scale->Lab (<100g) Pilot/Mfg Pilot/Mfg scale->Pilot/Mfg pTSA USE: p-TSA or MSA (Fast, cheap, but dark) Titanate USE: Titanate (TBT/TnBT) (High purity, requires heat) SolidAcid USE: Amberlyst 15/36 (Easy workup, T < 120°C) Enzymatic USE: Lipase (CAL-B) (Very mild, expensive) Yes->water_cont Yes->scale Yes->Enzymatic No->color_crit No->pTSA No->SolidAcid Lab (<100g)->SolidAcid Pilot/Mfg->Titanate

Figure 1: Decision tree for selecting the optimal catalyst based on substrate sensitivity and quality requirements.

Module 2: Troubleshooting Reaction Kinetics

User Query: "My reaction using Titanate (TBT) stalls at 85% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: Titanates are water-deactivated . They do not just catalyze; they hydrolyze.



If your system is not removing water faster than it is generated, the water attacks the catalyst, turning it into inactive titanium dioxide (

) precipitate (often seen as white haze).

Corrective Protocol:

  • Azeotropic Entrainment: You cannot rely on simple distillation because phenoxyethanol (BP 237°C) will not carry water over efficiently. You must use an azeotropic solvent.

    • Recommended Solvent:Xylene (BP ~140°C). Toluene (BP 110°C) is often too cool to activate Titanates efficiently.

  • Nitrogen Sweep: Implement a subsurface nitrogen sparge. This lowers the partial pressure of water, aiding its removal.

Mechanism: Titanate Activation vs. Deactivation

TitanateMechanism cluster_active Active Cycle cluster_death Deactivation Pathway Ti_Active Ti(OR)4 Active Catalyst Complex Ti-Carbonyl Complex Ti_Active->Complex + Substrate TiO2 TiO2 (Solid) Inactive White Ppt Ti_Active->TiO2 + Water (Hydrolysis) Product Ester + ROH Complex->Product Heat Product->Ti_Active - H2O (Must Remove!) Water Accumulated H2O Water->Ti_Active Poisons

Figure 2: The competition between the catalytic cycle and the irreversible hydrolysis (poisoning) of Titanate catalysts.

Module 3: Product Quality (Color & Workup)

User Query: "The product is dark brown. How do I remove the color and the excess phenoxyethanol?"

Technical Insight: Dark color usually comes from the oxidation of the ether oxygen in phenoxyethanol, forming quinone-like structures. This is accelerated by p-TSA and oxygen.

Troubleshooting Guide:

IssueImmediate FixLong-term Process Change
Dark Color Treat with activated carbon or wash with sodium metabisulfite (mild reduction).Switch to Titanate catalyst. Use Nitrogen sparging (strict exclusion of O2). Add antioxidant (BHT) at 500ppm.
Excess Phenoxyethanol Do not distill (requires high vac/temp). Wash with 50% Methanol/Water (if ester is hydrophobic).Stoichiometry Flip: Use slight excess of Acid (1.05 eq) instead of Alcohol. Unreacted acid is easier to wash out with mild base (

) than high-boiling alcohol.
Emulsions Phenoxyethyl esters are surfactants. Add Brine (NaCl sat.) to break emulsion.Use Heterogeneous catalyst (Amberlyst) to eliminate aqueous wash steps entirely.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: High-Purity Synthesis (Titanate Method)

Target: Pharma/Cosmetic Grade (Low Color)

  • Charge: Reactor with Carboxylic Acid (1.0 equiv) and 2-Phenoxyethanol (1.05 equiv).

  • Solvent: Add Xylene (15-20% of total volume) for water entrainment.

  • Inerting: CRITICAL. Spurge with

    
     for 15 mins. Maintain blanket.
    
  • Catalyst: Heat to 100°C to dry system before adding catalyst. Add TBT (Tetra-n-butyl titanate) at 0.5 mol%.

  • Reaction: Heat to reflux (approx. 145-155°C). Collect water in Dean-Stark trap.

  • Endpoint: Monitor Acid Value (AV). Target AV < 2.0 mg KOH/g.

  • Workup (Hydrolysis): Cool to 90°C. Add water (2% w/w based on batch) to hydrolyze TBT. Stir 30 mins. Add Celite. Filter hot.

    • Why? TBT turns into solid

      
       and filters out, leaving neutral ester.[1]
      
  • Stripping: Vacuum strip Xylene.

Protocol B: Robust Synthesis (Solid Acid Method)

Target: Green Chemistry / Ease of Workup

  • Charge: Acid (1.0 eq), Phenoxyethanol (1.1 eq), and Amberlyst 15 (Dry) (5 wt% loading).

  • Solvent: Toluene (reflux at 110°C). Note: Do not exceed 120°C or resin degrades.

  • Reaction: Reflux with Dean-Stark water removal. Reaction will be slower (8-12 hours) than Titanate due to lower temp.

  • Workup: Cool and Filter to remove catalyst beads.

  • Purification: Vacuum strip solvent. No aqueous wash required.[2]

References

  • Dorf Ketal. (2020). Tyzor® Organic Titanates and Zirconates: Selection Guide for Esterification.Link(Note: General manufacturer guidance for Titanate mechanisms).

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications.[1][2][3][4][5][6][7][8] Wiley-VCH. Link(Authoritative text on esterification mechanisms).

  • Tanabe, K., & Hölderich, W. F. (1999).[1] Industrial application of solid acid–base catalysts.[4] Applied Catalysis A: General, 181(2), 399-434.[1] Link(Reference for Amberlyst/Solid acid limitations).

  • Zhu, Y., et al. (2018).[1] Green synthesis of esters using solid acid catalysts. Journal of Cleaner Production. Link.

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in Benzyloxyacetic Acid Esterification

Core Directive & Scope This guide addresses the specific challenges in esterifying Benzyloxyacetic acid (BnO-CH₂-COOH) . Unlike simple aliphatic acids, this substrate contains a benzyl ether linkage prone to cleavage und...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the specific challenges in esterifying Benzyloxyacetic acid (BnO-CH₂-COOH) . Unlike simple aliphatic acids, this substrate contains a benzyl ether linkage prone to cleavage under harsh acidic conditions and an


-oxygen that influences carbonyl electrophilicity.

Primary Objective: Maximize ester yield while suppressing three critical side reactions:

  • 
     Acyl Migration  (N-acylurea formation during carbodiimide coupling).
    
  • Acid-Catalyzed Debenzylation (Cleavage of the benzyl ether).

  • Hydrolytic Reversion (Equilibrium back-reaction).

Critical Process Modules

Module A: Carbodiimide Coupling (Steglich Method)

Recommended for: Lab-scale synthesis, acid-sensitive alcohols, or when thermal conditions must be mild.

The Issue: The dominant side reaction here is the rearrangement of the O-acylisourea intermediate into an unreactive


-acylurea . This is irreversible and consumes your starting material.

Mechanism & Causality: The reaction proceeds via an O-acylisourea intermediate.[1] Without a strong nucleophile (like DMAP) to intercept this intermediate, it undergoes an intramolecular


 acyl migration. Solvents with low dielectric constants (like THF or Dioxane) stabilize the transition state for this migration, increasing side product formation.
Troubleshooting & Optimization Protocol
VariableRecommendationScientific Rationale
Catalyst DMAP (5–10 mol%) Essential. DMAP reacts faster than the acyl migration, forming a reactive

-acylpyridinium species that rapidly transfers the acyl group to the alcohol .[2]
Solvent DCM (Dichloromethane) Use DCM. Avoid THF or DMF unless necessary. DCM suppresses the

migration compared to etheral solvents .
Temperature 0°C

RT
Start at 0°C during DCC addition to kinetically favor the desired pathway.
Additives p-TSA (Catalytic) If

-acylurea persists, add 5 mol% p-TSA.[3] It protonates the

-acylisourea nitrogen, preventing the intramolecular attack required for rearrangement .

Step-by-Step Protocol (Steglich):

  • Dissolve Benzyloxyacetic acid (1.0 equiv) and Alcohol (1.0–1.2 equiv) in dry DCM (0.1 M).

  • Add DMAP (0.1 equiv).

  • Cool to 0°C .

  • Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

    • Why? Slow addition keeps the concentration of the active intermediate low, favoring the bimolecular reaction with DMAP over unimolecular rearrangement.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

  • Filter off the precipitated DCU (dicyclohexylurea). Wash filtrate with 0.5N HCl (to remove DMAP) and saturated NaHCO₃.

Module B: Acid-Catalyzed (Fischer) Esterification

Recommended for: Scale-up, robust alcohols, and cost-efficiency.

The Issue: The benzyl ether linkage is generally stable to bases but can be cleaved by strong Lewis acids or strong Brønsted acids at high temperatures (Acidolysis), yielding benzyl alcohol/halide and glycolic acid derivatives .

Mechanism & Causality: Protonation of the ether oxygen can lead to


 cleavage, generating a stable benzyl carbocation.[4] This is accelerated by high heat (>80°C) and the presence of nucleophilic counter-ions (like Br⁻ or I⁻).
Troubleshooting & Optimization Protocol
VariableRecommendationScientific Rationale
Catalyst p-TSA or H₂SO₄ (Cat.) Use p-Toluenesulfonic acid (p-TSA).[3] It is milder and non-nucleophilic compared to HBr/HI, reducing cleavage risk.
Water Removal Dean-Stark or Sieves Critical. Benzyloxyacetic esters hydrolyze easily. Use a Dean-Stark trap (toluene reflux) or 3Å Molecular Sieves (DCM/RT) to drive equilibrium .
Temperature < 80°C Avoid vigorous reflux in high-boiling solvents (e.g., xylene). Toluene (110°C) is acceptable if time is monitored, but DCM reflux (40°C) with sieves is safer for the benzyl group.
Module C: Acid Chloride Method

Recommended for: Sterically hindered alcohols or rapid synthesis.

The Issue: Benzyloxyacetyl chloride is highly reactive but moisture-sensitive.[5][6] The main side reaction is hydrolysis back to the acid before esterification occurs.

Handling Guide:

  • Reagent Quality: Check the quality of Benzyloxyacetyl chloride (CAS 19810-31-2).[5] If it is not a clear/pale yellow liquid, it may have decomposed. Distill if necessary (bp 84-87 °C / 0.4 mmHg) .[7]

  • Base Trap: Use Pyridine or Triethylamine (Et₃N) to scavenge the HCl byproduct. HCl buildup can catalyze benzyl ether cleavage over time.

Visualizing the Pathway

The following diagram illustrates the kinetic competition in the Steglich method, the most common route for this substrate in drug discovery.

Steglich_Pathways cluster_0 Critical Control Point Start Benzyloxyacetic Acid + DCC Inter O-Acylisourea (Reactive Intermediate) Start->Inter Activation SideProduct N-Acylurea (Stable Side Product) Inter->SideProduct Slow Rearrangement (Promoted by THF/Heat) ActiveEster N-Acylpyridinium (Activated Complex) Inter->ActiveEster Fast Attack by DMAP FinalProduct Target Ester + DCU ActiveEster->FinalProduct + Alcohol (R-OH)

Figure 1: Kinetic competition in Steglich esterification. The pathway in green represents the desired catalyzed route; the dashed red line is the parasitic rearrangement to be avoided.

FAQ & Troubleshooting

Q1: My reaction mixture turned into a thick gel/emulsion during workup. What happened?

  • Diagnosis: This is likely due to Dicyclohexylurea (DCU) if using the Steglich method. DCU is sparingly soluble in DCM but insoluble in water/ether.

  • Fix: Cool the reaction mixture to -20°C to precipitate the bulk of DCU, then filter through a Celite pad before adding water. Do not attempt aqueous extraction while solid DCU is present.

Q2: I see a new spot on TLC slightly more polar than my starting material, and the yield is low.

  • Diagnosis: This is likely the

    
    -acylurea  side product.[1][3] It is chemically stable and difficult to convert back.
    
  • Fix: You cannot salvage the side product. For the next run, switch the solvent from THF to DCM and ensure DMAP is added before the DCC.

Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride in situ?

  • Diagnosis: Yes, but with caution.

  • Risk: The HCl and heat generated can cleave the benzyl ether.

  • Protocol: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C instead of refluxing SOCl₂. This generates the acid chloride under neutral/mild conditions, preserving the benzyl group.

Q4: Is the benzyl group stable to the workup conditions (1M HCl)?

  • Answer: Yes. Benzyl ethers are stable to dilute aqueous acids at room temperature for short durations. They require strong acids (e.g., BBr₃, concentrated HI) or hydrogenation for cleavage.

References

  • Grokipedia. Steglich Esterification: Mechanism and Applications. Retrieved from

  • National Institutes of Health (PMC).

    
    -O-4 Aryl-Ether Cleavage Mechanisms. Retrieved from 
    
  • National Institutes of Health (PMC). Modified Steglich Esterification to Minimize N-Acylurea Formation. Retrieved from

  • Cymit Quimica. 2-(Benzyloxy)acetyl chloride Product Data and Stability. Retrieved from

  • Organic Chemistry Portal. Benzyl Ether Protection and Cleavage Mechanisms. Retrieved from

  • BenchChem. Fischer Esterification Protocols and Equilibrium Management. Retrieved from

Sources

Optimization

Technical Guide: Stability of 2-Phenoxyethyl (benzyloxy)acetate Under Acidic Conditions

Executive Summary 2-Phenoxyethyl (benzyloxy)acetate is a bifunctional ester frequently utilized as a specialized intermediate or prodrug scaffold in drug development. Its structure comprises a (benzyloxy)acetic acid core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxyethyl (benzyloxy)acetate is a bifunctional ester frequently utilized as a specialized intermediate or prodrug scaffold in drug development. Its structure comprises a (benzyloxy)acetic acid core esterified with 2-phenoxyethanol .

While generally stable under neutral conditions, this compound exhibits specific vulnerabilities in acidic environments.[1] The primary degradation pathway is acid-catalyzed hydrolysis of the ester linkage, yielding (benzyloxy)acetic acid and 2-phenoxyethanol. A secondary, often overlooked pathway in alcoholic solvents is transesterification .

This guide provides a mechanistic understanding of these instabilities, troubleshooting workflows for analytical discrepancies, and validated protocols for handling this compound without degradation.

Module 1: Mechanisms of Instability

To troubleshoot effectively, one must understand the driving forces behind the compound's breakdown.

Acid-Catalyzed Hydrolysis ( Mechanism)

In aqueous acidic media (e.g., HPLC mobile phases containing 0.1% TFA, or aqueous workups), the ester carbonyl is protonated, making it susceptible to nucleophilic attack by water.

  • Structural Influence: The

    
    -benzyloxy group exerts an inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to simple alkyl acetates.
    
  • Outcome: Cleavage of the ester bond.[2][3][4]

Transesterification (Solvolysis)

If the compound is dissolved in alcohols (Methanol, Ethanol) in the presence of acid (even trace amounts from silica gel or un-neutralized reaction mixtures), the solvent acts as the nucleophile instead of water.

  • Common Artifact: In LC-MS, a peak corresponding to Methyl (benzyloxy)acetate (loss of the phenoxyethyl group) often appears if the sample is prepared in Methanol/0.1% Formic Acid.

Visualizing the Degradation Pathways

degradation_pathways Compound 2-Phenoxyethyl (benzyloxy)acetate Hydrolysis_TS Tetrahedral Intermediate Compound->Hydrolysis_TS + H+ Trans_Ester Methyl (benzyloxy)acetate Compound->Trans_Ester + MeOH / H+ Acid Acid Catalyst (H+) Water Water (H2O) Product_Acid (Benzyloxy)acetic acid Hydrolysis_TS->Product_Acid + H2O Product_Alc 2-Phenoxyethanol Hydrolysis_TS->Product_Alc Leaving Group Methanol Methanol (MeOH)

Figure 1: Mechanistic pathways for the acid-catalyzed degradation of 2-Phenoxyethyl (benzyloxy)acetate.[5] The primary hydrolytic pathway yields the parent acid and alcohol, while solvolysis in methanol yields the methyl ester impurity.

Module 2: Troubleshooting & FAQs

Scenario A: Analytical Discrepancies (HPLC/LC-MS)

Q: Why does my compound purity decrease over time in the autosampler?

  • Diagnosis: You are likely using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) and leaving the sample dissolved in a protic solvent (Water/Methanol/Acetonitrile mix) for extended periods.

  • Mechanism: The acidic environment in the vial catalyzes hydrolysis or transesterification before the sample even reaches the column.

  • Solution:

    • Switch Diluent: Dissolve samples in 100% Acetonitrile or DMSO. Avoid water or alcohols in the sample vial if possible.

    • Reduce Acid: Use a lower concentration of acid modifier (e.g., 0.05% Formic Acid) or switch to a neutral buffer (Ammonium Acetate pH 4.5) if separation allows.[6]

    • Temperature: Keep the autosampler at 4°C. Hydrolysis rates drop significantly at lower temperatures.

Q: I see a new peak with M-120 mass difference in LC-MS. What is it?

  • Diagnosis: This is likely Methyl (benzyloxy)acetate .

  • Calculation:

    • Parent MW: ~286 Da

    • Methyl Ester MW: ~180 Da[7]

    • Difference: 106 Da (Loss of Phenoxyethyl [137] + Gain of Methyl [15]).

    • Note: If the mass difference is exactly loss of Phenoxyethanol (138), you are seeing the free acid (Hydrolysis).

  • Fix: Stop using Methanol as a diluent. Use Acetonitrile.

Scenario B: Synthesis & Workup

Q: Can I use 1M HCl to quench the reaction?

  • Risk: Yes, but with caution.[1] Brief exposure at low temperature (0°C) is usually acceptable. Prolonged exposure or heating with 1M HCl will hydrolyze the ester.

  • Better Alternative: Use Saturated Ammonium Chloride (NH₄Cl) or 1M Citric Acid for a milder acidic quench (pH ~4-5).

Q: Is the Benzyl ether moiety stable to acid?

  • Answer: Generally, yes. The benzyl ether linkage is significantly more stable to aqueous acid than the ester linkage. It typically requires strong Lewis acids (e.g.,

    
    ) or hydrogenation to cleave. Under conditions that hydrolyze the ester (pH 1-2), the benzyl ether usually remains intact.
    

Module 3: Stability Data & Solvent Compatibility

The following table summarizes the estimated stability based on structural analogs (glycolic acid esters) and general ester kinetics.

Solvent SystemAdditiveStability (25°C)Recommendation
Acetonitrile (100%) NoneHigh (>1 year)Preferred Storage
DMSO NoneHigh (>1 year)Alternative Storage
Water / ACN (50:50) 0.1% TFA (pH ~2)Low (

24-48 h)
Analyze immediately
Methanol 0.1% Formic AcidCritical (Transesterification)AVOID
Water / ACN 10mM NH₄OAc (pH 7)Moderate Stable for days
Dichloromethane Trace HClModerate Neutralize before drying

Module 4: Validated Protocols

Safe Workup Protocol (Prevention of Hydrolysis)

Use this protocol to isolate the compound from basic reaction mixtures without triggering acid hydrolysis.

  • Cool Down: Cool the reaction mixture to 0°C in an ice bath.

  • Mild Quench: Add Saturated

    
     solution  dropwise. Do not use strong mineral acids (HCl, 
    
    
    
    ).
  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer with Brine (Saturated NaCl) to remove residual water.

    • Critical Step: Do not let the organic layer sit in contact with acidic aqueous layers.

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the compound is extremely sensitive (though rare for this specific ester).
  • Concentration: Evaporate solvent at

    
    .
    
Stability Assay (Self-Validation)

Run this test to determine the exact half-life in your specific buffer.

  • Preparation: Prepare a 1 mg/mL stock solution of 2-Phenoxyethyl (benzyloxy)acetate in Acetonitrile.

  • Spike: Spike 10 µL of stock into 990 µL of your target solvent (e.g., Mobile Phase A: 0.1% TFA in Water).

  • Timepoints: Inject the sample into HPLC at t=0, 1h, 4h, 12h, and 24h.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the rate constant.
    • Half-life

      
      .
      

Troubleshooting Decision Tree

troubleshooting_tree Start Problem: Compound Disappearing Check_Solvent Is the sample in Methanol? Start->Check_Solvent Check_Acid Is the solution Acidic (pH < 3)? Check_Solvent->Check_Acid No Result_Trans Issue: Transesterification Fix: Switch to ACN or DMSO Check_Solvent->Result_Trans Yes Result_Hydro Issue: Acid Hydrolysis Fix: Raise pH or Cool Sample Check_Acid->Result_Hydro Yes Result_Other Issue: Check Column Adsorption or Thermal Instability Check_Acid->Result_Other No

Figure 2: Decision tree for diagnosing stability issues during analytical method development.

References

  • Esters Hydrolysis Mechanisms : LibreTexts Chemistry. Hydrolysis of Esters. Available at: [Link]

  • Compound Data : PubChem. 2-Phenoxyethyl acetate (Analogous Structure Data). Available at: [Link]

  • Glycolic Acid Derivatives : Ataman Kimya. Glycolic Acid Properties and Stability. Available at: [Link]

  • Acid Catalysis Kinetics : Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Sources

Troubleshooting

Technical Support Center: Moisture Control in 2-Phenoxyethyl (benzyloxy)acetate Synthesis

Executive Summary & Technical Scope Target Molecule: 2-Phenoxyethyl (benzyloxy)acetate CAS Registry Number: (Analogous structures: 32122-09-1 for ethyl ester) Criticality: High. This synthesis involves the coupling of (b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Target Molecule: 2-Phenoxyethyl (benzyloxy)acetate CAS Registry Number: (Analogous structures: 32122-09-1 for ethyl ester) Criticality: High. This synthesis involves the coupling of (benzyloxy)acetic acid and 2-phenoxyethanol .

Moisture control is the single most common failure point in this synthesis. Whether you are utilizing a Steglich esterification (DCC/DMAP) or Azeotropic Distillation (Dean-Stark), water is not merely a byproduct; it is a competitive nucleophile that actively degrades your reactive intermediates.

This guide provides a self-validating troubleshooting framework to eliminate moisture-derived side reactions (N-acylurea formation, hydrolysis) and maximize yield.

The "Hidden" Moisture Sources (Reagent Audit)

Before initiating the reaction, you must audit your inputs. 2-Phenoxyethanol is a glycol ether and exhibits significant hygroscopicity. Using "bottle-grade" reagents without drying is the primary cause of yield loss.

Reagent Hygroscopicity & Drying Protocol
ReagentStateHygroscopicity RiskRecommended Drying MethodValidation Limit
2-Phenoxyethanol Viscous LiquidHigh . Absorbs atmospheric moisture rapidly.Store over activated 3Å Molecular Sieves for 24h.< 50 ppm (Karl Fischer)
(Benzyloxy)acetic acid SolidModerate . Surface moisture possible.Vacuum desiccator (P₂O₅) for 12h.N/A (Visual/MP check)
DCM (Solvent) LiquidLow (if fresh).Distill over CaH₂ or use SPS (Solvent Purification System).< 20 ppm
DCC (Coupling Agent) Waxy SolidHigh . Hydrolyzes to DCU in wet air.Store in desiccator. Use fresh bottle.Free flowing solid (not clumped)

Primary Protocol: Steglich Esterification (Mild Conditions)

The Steglich method is preferred for this substrate to preserve the benzyl ether protecting group and prevent thermal degradation. However, it is intolerant of water.

The Mechanism of Failure (Moisture Interference)

In a dry system, DCC activates the acid to form an O-acylisourea . The alcohol (2-phenoxyethanol) then attacks this intermediate. In a wet system , water outcompetes the alcohol, reacting with the O-acylisourea to form N-acylurea —a stable, unreactive byproduct that contaminates the product and lowers yield.

Steglich_Moisture_Pathways Acid (Benzyloxy)acetic Acid Inter O-Acylisourea (Activated Intermediate) Acid->Inter + DCC DCC DCC DCC->Inter Product Target Ester + DCU (Precipitate) Inter->Product Path A: Dry Conditions (Alcohol Attack) SideProduct N-Acylurea (Dead End Byproduct) Inter->SideProduct Path B: Wet Conditions (1,3-Rearrangement) Alcohol 2-Phenoxyethanol Alcohol->Product Water H₂O (Contaminant) Water->SideProduct Hydrolysis

Figure 1: Competitive pathways in Steglich Esterification. Path B (Red) represents the irreversible loss of starting material due to moisture.

Step-by-Step Anhydrous Protocol
  • Flame Dry: Flame-dry a 2-neck round bottom flask under a stream of Argon. Cool to room temperature.

  • Charge Reagents: Add (Benzyloxy)acetic acid (1.0 equiv) and dry DCM (0.1 M concentration).

  • Add Alcohol: Add dried 2-Phenoxyethanol (1.1 equiv) and DMAP (0.1 equiv). Stir until dissolved.

  • Cool: Cool the mixture to 0°C in an ice bath. Crucial: DCC addition is exothermic.

  • DCC Addition: Add DCC (1.1 equiv) dissolved in minimal dry DCM dropwise over 15 minutes.

  • Precipitation Check: Within 5-10 minutes, a white precipitate (DCU) should form.

    • Troubleshooting Marker: If the solution remains clear for >30 mins, your reagents may be wet, or the catalyst (DMAP) is inactive.

  • Warm Up: Allow to warm to Room Temperature and stir for 12-24 hours.

Troubleshooting Guide & FAQs

Scenario A: Low Yield / High Starting Material Recovery

Q: I isolated a large amount of white solid, but my yield is <40%. What happened?

  • Diagnosis: The white solid is likely N-acylurea , not just DCU. This occurs when the reaction rearranges (1,3-acyl shift) because the alcohol attack was too slow or water was present.

  • The Fix:

    • Check DMAP: Ensure you added DMAP. Without it, the rearrangement to N-acylurea is faster than the esterification.

    • Order of Addition: Always add the alcohol before the DCC. If you mix Acid + DCC first, the activated intermediate sits waiting and is more likely to rearrange or hydrolyze.

Scenario B: "Oiling Out" / Phase Separation

Q: My reaction mixture became cloudy, then an oil separated at the bottom. Is this the product?

  • Diagnosis: No. This is likely the DCU (dicyclohexylurea) failing to precipitate cleanly or trapping your product.

  • The Fix:

    • Dilution: Add more cold diethyl ether or hexane to the reaction mixture. This forces the DCU to crystallize fully while keeping the ester product in solution.

    • Filtration: Filter the mixture through a Celite pad to remove the urea before aqueous workup.

Scenario C: Azeotropic Distillation Issues (Dean-Stark)

Q: I switched to Dean-Stark with Toluene because of the moisture issues, but no water is collecting in the trap.

  • Diagnosis: The reaction temperature might be too low, or the scale is too small to saturate the trap.

  • The Fix:

    • Solvent Choice: Ensure you are using Toluene (BP 110°C) rather than Benzene (toxic/lower BP). The higher temperature drives the kinetics.

    • Trap Priming: Fill the Dean-Stark trap with dry toluene before starting. This ensures that the first drop of water that distills over phases separates immediately.

Purification & Analysis

Once the reaction is complete, removing the urea and excess reagents is critical.

ImpurityRemoval Strategy
DCU (Urea) Filtration through Celite + washing with cold ether.
DMAP Wash organic layer with 1M HCl (DMAP becomes water-soluble salt).
Excess Acid Wash organic layer with Saturated NaHCO₃.
Excess Alcohol High-vacuum distillation (Kugelrohr) or Column Chromatography (Silica, Hex/EtOAc).

Analytical Check (H-NMR):

  • Look for the Singlet at ~4.1 ppm (O-CH₂-C=O) for the ester.

  • Look for the Multiplets at ~4.4 ppm (O-CH₂-CH₂-O) for the ethylene linker.

  • Validation: If you see a doublet/broad peak around 6-8 ppm that exchanges with D₂O, you have unreacted urea or amide byproduct.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • BenchChem Technical Support. (2025). "Purification of Phenoxy-substituted Esters". Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Analysis of 2-Phenoxyethyl (benzyloxy)acetate

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-Phenoxyethyl (benzyloxy)acetate. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-Phenoxyethyl (benzyloxy)acetate. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic vibrational modes of the molecule and presents a comparative analysis with structurally related compounds. By understanding the unique spectral fingerprint of 2-Phenoxyethyl (benzyloxy)acetate, researchers can confidently identify and differentiate it from potential precursors, byproducts, or analogs.

Introduction to 2-Phenoxyethyl (benzyloxy)acetate and its Spectroscopic Challenge

2-Phenoxyethyl (benzyloxy)acetate is a complex organic molecule incorporating multiple functional groups: an ester, two distinct ether linkages (one aryl ether and one alkyl ether), and two aromatic rings. This structural complexity presents a unique challenge and opportunity for FTIR spectroscopy, a powerful non-destructive technique for identifying functional groups and elucidating molecular structure.[1] The resulting spectrum is a "molecular fingerprint" composed of overlapping signals from each constituent part. The key to accurate interpretation lies in dissecting this complex spectrum and assigning specific absorption bands to their corresponding molecular vibrations.

This guide will deconstruct the FTIR spectrum of 2-Phenoxyethyl (benzyloxy)acetate by examining its core functional groups and comparing its spectral features to those of simpler, structurally related molecules: Benzyl acetate, 2-Phenoxyethanol, and Phenoxyacetic acid.

Deconstructing the Vibrational Signature: Predicted FTIR Peaks

The FTIR spectrum of 2-Phenoxyethyl (benzyloxy)acetate is best understood by considering the characteristic absorption frequencies of its individual functional groups.

  • Ester Group (C=O, C-O-C): The ester is arguably the most prominent feature. Aliphatic esters exhibit a strong, sharp carbonyl (C=O) stretching absorption between 1750-1735 cm⁻¹.[2][3] This is complemented by two distinct C-O stretching vibrations in the 1300-1000 cm⁻¹ region, often referred to as the "Rule of Three" for esters, which provides a memorable pattern of three intense peaks.[4][5]

  • Ether Linkages (C-O-C): The molecule contains two types of ether bonds. The aryl ether linkage (Ar-O-CH₂) from the phenoxy group typically shows a strong, characteristic C-O stretching band between 1300-1200 cm⁻¹.[6][7] The alkyl ether portion of the benzyloxy group contributes to the C-O stretching in the 1150-1070 cm⁻¹ range.[6][7] These absorptions will overlap with the ester's C-O bands, creating a complex but information-rich region.

  • Aromatic Rings (C=C, C-H): The presence of two benzene rings is confirmed by several signals. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] A series of sharp peaks due to carbon-carbon stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ range.[8][9]

  • Aliphatic Chains (C-H): The methylene (-CH₂-) groups in the ethyl and benzyl fragments will produce C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Below is a diagram illustrating the key molecular vibrations of 2-Phenoxyethyl (benzyloxy)acetate.

G mol p1 p2 p1->p2 C=O Stretch ~1740 cm⁻¹ p3 p2->p3 Ester C-O Stretch ~1250 cm⁻¹ p4 p3->p4 Ether C-O Stretch ~1100 cm⁻¹ p5 p4->p5 Aromatic C=C Stretch 1600-1450 cm⁻¹ p6 p5->p6 Aliphatic C-H Stretch <3000 cm⁻¹ p6->p1 Aromatic C-H Stretch >3000 cm⁻¹

Caption: Key molecular vibrations for FTIR analysis of 2-Phenoxyethyl (benzyloxy)acetate.

Comparative Spectral Analysis

To isolate the unique spectral features of 2-Phenoxyethyl (benzyloxy)acetate, we compare its predicted peaks with the known experimental data of three analogs. This comparison is crucial for identifying the target molecule in a complex reaction mixture.

Vibrational Mode 2-Phenoxyethyl (benzyloxy)acetate (Predicted) Benzyl Acetate [11][12][13]2-Phenoxyethanol [14][15][16][17]Phenoxyacetic Acid [18][19][20][21]
O-H Stretch AbsentAbsentBroad, ~3400 cm⁻¹Very Broad, ~3300-2500 cm⁻¹
Aromatic C-H Stretch ~3100-3030 cm⁻¹~3090-3030 cm⁻¹~3060-3040 cm⁻¹~3070-3040 cm⁻¹
Aliphatic C-H Stretch ~2980-2870 cm⁻¹~2950 cm⁻¹~2930-2870 cm⁻¹~2980-2920 cm⁻¹
C=O Stretch (Ester) Strong, ~1740 cm⁻¹Strong, ~1740 cm⁻¹AbsentAbsent
C=O Stretch (Acid) AbsentAbsentAbsentStrong, ~1730 cm⁻¹
Aromatic C=C Stretch Multiple, 1600-1450 cm⁻¹1605, 1496 cm⁻¹1600, 1495 cm⁻¹1600, 1490 cm⁻¹
Asymmetric C-O Stretch (Aryl Ether) Strong, ~1245 cm⁻¹AbsentStrong, ~1245 cm⁻¹Strong, ~1240 cm⁻¹
C-O Stretch (Ester/Ether) Complex, 1200-1000 cm⁻¹Strong, ~1230 cm⁻¹ (ester)Strong, ~1080, 1040 cm⁻¹Strong, ~1075 cm⁻¹

Analysis of Comparison:

  • vs. Benzyl Acetate: 2-Phenoxyethyl (benzyloxy)acetate is distinguished by the strong absorption band around 1245 cm⁻¹, which is characteristic of the aryl-alkyl ether C-O stretch, a feature absent in benzyl acetate.[6]

  • vs. 2-Phenoxyethanol: The most obvious difference is the absence of the broad O-H stretching band in 2-Phenoxyethyl (benzyloxy)acetate and the presence of a very strong C=O ester peak around 1740 cm⁻¹.

  • vs. Phenoxyacetic Acid: While both share the phenoxy group, 2-Phenoxyethyl (benzyloxy)acetate lacks the extremely broad O-H "hump" characteristic of a carboxylic acid dimer. Furthermore, its C=O stretch is typical of an ester, which can sometimes be at a slightly higher wavenumber than a conjugated acid.

Experimental Protocol: Acquiring an FTIR Spectrum

This section provides a standardized workflow for obtaining a high-quality FTIR spectrum of a liquid sample like 2-Phenoxyethyl (benzyloxy)acetate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern analytical laboratories.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis prep1 Clean ATR Crystal (e.g., with isopropanol) prep2 Ensure Crystal is Dry prep1->prep2 acq1 Collect Background Spectrum (Clean, empty crystal) prep2->acq1 acq2 Apply Sample Drop (Ensure full crystal coverage) acq1->acq2 acq3 Acquire Sample Spectrum (16-32 scans at 4 cm⁻¹ resolution) acq2->acq3 proc1 Automatic Background Subtraction acq3->proc1 proc2 Perform ATR Correction (if applicable) proc1->proc2 proc3 Identify and Label Peaks proc2->proc3 proc4 Compare to Reference Spectra proc3->proc4

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Collection:

    • Acquire a background spectrum with the clean, empty ATR crystal. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.[1]

  • Sample Analysis:

    • Place a small drop of the liquid 2-Phenoxyethyl (benzyloxy)acetate sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • If the software has an ATR correction function, apply it to account for the wavelength-dependent depth of penetration of the IR beam.

    • Use the software's tools to identify the wavenumbers of the major absorption peaks.

    • Compare the resulting spectrum with the data presented in this guide and with reference databases to confirm the compound's identity.

Conclusion

The FTIR spectrum of 2-Phenoxyethyl (benzyloxy)acetate is a composite of its ester, ether, and aromatic functionalities. A confident identification is achieved by recognizing a combination of key peaks: a strong ester C=O stretch near 1740 cm⁻¹, the absence of an O-H band, and a complex, strong absorption pattern in the 1300-1000 cm⁻¹ region, which includes a characteristic aryl ether band around 1245 cm⁻¹. By comparing the spectrum to simpler analogs, one can systematically confirm the presence of each structural component, providing a robust and self-validating method for chemical identification in a research or quality control setting.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • RMLab. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • ResearchGate. (n.d.). FTIR spectra for 2-Phenoxyethanol. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Fiveable. (2026). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • SpectraBase. 2-Phenoxyethanol. [Link]

  • Witmer, F. J., Thomas, D. N., & Vernetti, J. B. Infrared Analysis of Various Phenoxyacetic Acids. [Link]

  • PubChem. Benzyl acetate | C9H10O2 | CID 8785. [Link]

  • PubChem. Phenoxyacetic Acid | C8H8O3 | CID 19188. [Link]

  • Chegg.com. (2018). Solved IR spectrum of benzyl acetate. [Link]

  • SpectraBase. 2-Phenoxyethanol - Optional[FTIR] - Spectrum. [Link]

  • NIST. Acetic acid, phenoxy-. [Link]

Sources

Comparative

HPLC Retention Time Analysis: 2-Phenoxyethyl (benzyloxy)acetate vs. Structural Alternatives

Executive Summary Quantifying complex, bulky esters like 2-phenoxyethyl (benzyloxy)acetate presents a unique challenge in analytical chromatography. As a specialty compound featuring dual aromatic rings, an ester core, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying complex, bulky esters like 2-phenoxyethyl (benzyloxy)acetate presents a unique challenge in analytical chromatography. As a specialty compound featuring dual aromatic rings, an ester core, and multiple ether linkages, its highly hydrophobic nature dictates its behavior on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column.

This guide objectively compares the chromatographic retention performance of 2-phenoxyethyl (benzyloxy)acetate against its primary structural analogs and precursors: 2-phenoxyethanol and benzyl acetate . By analyzing these alternatives, researchers can accurately predict retention times, avoid the "general elution problem" (severe band broadening of late-eluting peaks), and develop robust, self-validating analytical methods.

Mechanistic Rationale: Structure-Retention Relationships

In RP-HPLC, retention time (


) is primarily governed by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).
  • 2-Phenoxyethanol : Contains a single aromatic ring and a free, polar hydroxyl (-OH) group. The hydroxyl group acts as a hydrogen bond donor with the mobile phase, reducing its affinity for the C18 phase. Consequently, it elutes early, typically around 4.43 to 4.55 minutes under standard isocratic conditions, as demonstrated in 1[1] and 2[2].

  • Benzyl Acetate : Lacks a free hydroxyl group, replacing it with a short ester linkage. This increases its lipophilicity (LogP ~1.96). It exhibits moderate retention, eluting around 3.9 to 5.4 minutes depending on the organic modifier ratio, as seen in 3[3] and 4[4].

  • 2-Phenoxyethyl (benzyloxy)acetate : This target compound fuses the structural motifs of both precursors. The presence of two aromatic rings significantly enhances

    
     stacking interactions with the stationary phase, while the extended aliphatic/ether chain increases the total hydrophobic surface area. With an estimated LogP > 3.0, an isocratic method optimized for phenoxyethanol would cause this compound to over-retain (>15 minutes) and suffer from severe peak broadening. Causality:  To maintain sharp peak symmetry and reasonable run times, a gradient elution strategy is mandatory.
    

Comparative Chromatographic Performance

The following table synthesizes the quantitative chromatographic data, comparing the target compound against its structural alternatives to guide method development.

CompoundMolecular FormulaMW ( g/mol )Est. LogPIsocratic

(60:40 MeOH:H₂O)
Gradient

(Predicted)
Peak Symmetry Risk
2-Phenoxyethanol C₈H₁₀O₂138.161.16~4.5 min~2.1 minLow
Benzyl Acetate C₉H₁₀O₂150.171.96~5.4 min~3.5 minLow
2-Phenoxyethyl (benzyloxy)acetate C₁₇H₁₈O₄286.32~3.20> 15.0 min~8.2 minHigh (Tailing)

Data extrapolated from validated C18 RP-HPLC methodologies. Gradient assumes a 5% to 95% Acetonitrile ramp over 10 minutes.

Chromatographic Separation Workflow

HPLC_Workflow MobilePhase Mobile Phase Gradient: H2O / ACN Injector Autosampler Sample Injection MobilePhase->Injector Column C18 Analytical Column (Hydrophobic Stationary Phase) Injector->Column Flow Rate: 1.0 mL/min Comp1 2-Phenoxyethanol (tR ~4.5 min isocratic) Column->Comp1 Weak Partitioning Comp2 Benzyl Acetate (tR ~5.4 min isocratic) Column->Comp2 Moderate Partitioning Comp3 2-Phenoxyethyl (benzyloxy)acetate (tR >15.0 min isocratic) Column->Comp3 Strong Hydrophobic & π-π Detector Diode Array Detector (DAD) λ = 210 nm / 254 nm Comp1->Detector Comp2->Detector Comp3->Detector Data Chromatogram Generation Detector->Data

Fig 1: RP-HPLC separation mechanism and elution order based on hydrophobic partitioning.

Experimental Protocol: Self-Validating Gradient HPLC Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that must pass before sample analysis can proceed, ensuring that any shifts in retention time are mechanical rather than chemical.

Step 1: Mobile Phase Preparation
  • Solvent A : Ultrapure Water (18.2 MΩ·cm) + 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of residual silanols on the C18 column, preventing secondary interactions that cause peak tailing for the bulky target ester.

  • Solvent B : HPLC-Grade Acetonitrile + 0.1% TFA.

  • Action: Degas both solvents via ultrasonication for 15 minutes to prevent baseline noise from micro-bubbles in the detector cell.

Step 2: Instrument Parameters
  • Column : Endcapped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Oven Temperature : 30°C ± 0.1°C. Causality: Strict temperature control is vital. The bulky 2-phenoxyethyl (benzyloxy)acetate is highly sensitive to thermodynamic shifts; a 1°C fluctuation can shift its retention time by up to 0.2 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection (DAD) : 210 nm (ester carbonyl absorbance) and 254 nm (aromatic ring absorbance).

Step 3: Gradient Elution Program
  • 0.0 - 2.0 min : 20% B (Isocratic hold to elute void volume markers).

  • 2.0 - 10.0 min : Linear ramp from 20% B to 90% B (Forces the elution of the highly retained target compound, sharpening its peak).

  • 10.0 - 12.0 min : Hold at 90% B (Column wash).

  • 12.0 - 15.0 min : Return to 20% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation)

Inject a mixed standard containing Uracil (void volume marker,


), 2-Phenoxyethanol, and 2-Phenoxyethyl (benzyloxy)acetate.
  • Validation Gate 1 : Resolution (

    
    ) between all peaks must be > 2.0.
    
  • Validation Gate 2 : Tailing factor (

    
    ) for the target compound must be < 1.5. If 
    
    
    
    > 1.5, column endcapping has degraded, and the column must be replaced.
  • Validation Gate 3 : Inject the standard 5 times. The Relative Standard Deviation (RSD) of the retention times must be < 1.0%. Proceed to sample analysis only if these gates are cleared.

References

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. Available at:[Link]

  • Development and validation of a RPLC method for the determination of 2-phenoxyethanol in senselle lubricant formulation - Indian Journal of Pharmaceutical Sciences. Available at:[Link] 3.[carbonyl-11C]Benzyl acetate: automated radiosynthesis via Pd-mediated [11C]carbon monoxide chemistry and PET measurement of brain uptake in monkey - PMC. Available at:[Link]

  • Use of Cyclodextrins as a Cosmetic Delivery System for Fragrance Materials: Linalool and Benzyl Acetate - Ankara University. Available at:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Phenoxyethyl Esters

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of phenoxyethyl esters. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of phenoxyethyl esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles governing the spectral characteristics of these compounds. We will explore the key chromophores, the influence of molecular structure on absorption, and the significant role of the solvent environment. This guide also includes a robust, self-validating experimental protocol for acquiring high-quality spectral data.

Fundamental Principles: Unpacking the Chromophores

The UV-Vis absorption spectrum of a phenoxyethyl ester is primarily dictated by its constituent chromophores—the parts of the molecule that absorb light. In this class of compounds, two main chromophores must be considered: the phenoxy group and the ester group .

  • The Phenoxy Group (Aryl Ether): This is the dominant chromophore. The benzene ring, with its delocalized π-electron system, is a strong absorber of UV radiation. The ether oxygen atom acts as an auxochrome, a group that modifies the absorption of the chromophore. Its non-bonding electrons can interact with the π-system of the ring, slightly shifting the absorption bands. Typically, substituted benzenes exhibit two main absorption bands arising from π→π* transitions:

    • An intense band (the "E2-band") around 210-220 nm.

    • A less intense, structured band (the "B-band") around 260-280 nm.[1] For 2-phenoxyethanol, the parent alcohol for these esters, absorption maxima are observed around 220 nm and 254-270 nm, which serves as our baseline.[2]

  • The Ester Group (-COO-): The carbonyl within the ester group is also a chromophore. However, its transitions are typically weak and occur at shorter wavelengths.

    • A "forbidden" n→π* transition of the carbonyl lone pair electrons occurs around 205-215 nm. This transition has a very low molar absorptivity (ε < 100) and is often obscured by stronger absorptions.[3][4]

    • A strong π→π* transition occurs at a much higher energy, with λmax typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.[5]

Crucially, in simple aliphatic phenoxyethyl esters (e.g., acetate, propionate, isobutyrate), the ester group is separated from the phenyl ring by an ethylene bridge (-O-CH2-CH2-O-). This separation prevents electronic conjugation between the two chromophores.[6] As a result, the overall UV-Vis spectrum is almost entirely governed by the phenoxy group, and the aliphatic ester portion has a negligible effect on the position of the absorption maxima.

A Comparative Analysis of Spectral Data

Given the lack of conjugation between the chromophores, the UV-Vis spectra of simple phenoxyethyl esters of aliphatic acids are expected to be nearly identical to that of the parent alcohol, 2-phenoxyethanol. The primary value of UV-Vis spectroscopy for these compounds lies in quantitative analysis (i.e., determining concentration via the Beer-Lambert law) rather than qualitative differentiation.

A significant spectral difference arises when the ester is derived from an aromatic acid, such as benzoic acid. In 2-phenoxyethyl benzoate , the molecule contains two distinct, non-conjugated chromophores: the phenoxy group and the benzoyl group. The resulting spectrum is an additive superposition of the absorptions from both moieties.

The table below summarizes the expected and observed UV-Vis absorption data for key compounds.

CompoundStructureKey Chromophore(s)Expected λmax (nm)Molar Absorptivity (ε)Comments
2-Phenoxyethanol C₆H₅OCH₂CH₂OHPhenoxy~220, ~270ModerateBaseline spectrum dominated by the π→π* transitions of the phenyl ether.[2]
2-Phenoxyethyl Acetate C₆H₅OCH₂CH₂OC(O)CH₃Phenoxy (dominant), Isolated Ester (weak)~220, ~270ModerateSpectrum is expected to be virtually identical to 2-phenoxyethanol due to the electronically isolated and weak nature of the acetate chromophore.
2-Phenoxyethyl Isobutyrate C₆H₅OCH₂CH₂OC(O)CH(CH₃)₂Phenoxy (dominant), Isolated Ester (weak)~220, ~270ModerateSimilar to the acetate, the spectrum is dominated by the phenoxy group. The specific aliphatic chain has no significant impact on λmax.[7]
2-Phenoxyethyl Benzoate C₆H₅OCH₂CH₂OC(O)C₆H₅Phenoxy, Benzoyl~225-230, ~270-280HighThe spectrum is a composite of both the phenoxy and benzoyl chromophores. The benzoyl group has a strong absorption around 225-230 nm, leading to a significantly higher total molar absorptivity compared to the aliphatic esters.[8][9]

Key Influencing Factor: The Solvent Environment (Solvatochromism)

The choice of solvent can induce shifts in the position (λmax) and intensity (ε) of absorption bands, a phenomenon known as solvatochromism. These shifts arise from differential solvation of the molecule's ground and excited electronic states.

  • Polarity Effects: For the π→π* transitions characteristic of the phenoxy group, an increase in solvent polarity generally leads to a small bathochromic (red) shift (a shift to a longer wavelength).[6] This occurs because the excited state is typically more polar than the ground state and is therefore stabilized more by polar solvent molecules, reducing the energy gap for the transition.

  • Hydrogen Bonding: Protic solvents (like ethanol or methanol) can form hydrogen bonds with the ether and carbonyl oxygen atoms. This can also influence the energy levels of the n and π orbitals, potentially leading to slight spectral shifts compared to aprotic solvents (like hexane or acetonitrile).

Causality in Solvent Selection: The choice of solvent is critical for consistency and comparability. A solvent must be chosen that dissolves the analyte and is transparent in the wavelength range of interest. For phenoxyethyl esters, methanol or ethanol are common choices as they provide good solubility and are transparent above ~210 nm. Hexane can be used to observe the spectrum with minimal solvent-solute interactions, often revealing finer vibrational structure. For comparative studies, it is imperative to use the same solvent for all measurements.

Experimental Protocol: Acquiring High-Integrity UV-Vis Spectra

This protocol is designed to be a self-validating system, ensuring accuracy, reproducibility, and compliance with standard pharmacopeial guidelines.

Instrumentation and Materials
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a wavelength accuracy of ±1 nm in the UV region.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Solvent: HPLC-grade or spectro-grade methanol (or other appropriate solvent, ensuring transparency >95% in the measurement range).

  • Analyte: Phenoxyethyl ester of interest, with known purity.

  • Analytical Balance: Calibrated, with readability to at least 0.01 mg.

  • Volumetric Glassware: Class A.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_inst Instrument Setup & Measurement cluster_data Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 1000 µg/mL) prep_work 2. Prepare Working Standard (e.g., 20 µg/mL) prep_stock->prep_work prep_sample 3. Prepare Sample Solution (Same concentration as standard) prep_stock->prep_sample inst_setup 4. Instrument Warm-up & Self-Test prep_sample->inst_setup inst_blank 5. Acquire Baseline Correction (Solvent-filled cuvettes) inst_measure 6. Measure Sample Spectrum (Scan 400-200 nm) data_id 7. Identify λmax inst_measure->data_id data_quant 8. Determine Absorbance at λmax data_id->data_quant data_report 9. Report Results & Spectrum data_quant->data_report caption Fig 1. Experimental workflow for UV-Vis analysis.

Caption: Fig 1. Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of the phenoxyethyl ester standard.

    • Quantitatively transfer the standard to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent (e.g., methanol). Mix thoroughly. This minimizes weighing errors and provides a stable stock for further dilutions.

  • Working Solution Preparation (e.g., 20 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 50 mL Class A volumetric flask.

    • Dilute to volume with the solvent and mix thoroughly. This concentration is chosen to yield an absorbance in the optimal range of 0.4-1.0 A.U., ensuring adherence to the Beer-Lambert Law.

  • Instrument Preparation:

    • Power on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Perform instrument self-diagnostics and system suitability tests as per internal SOPs or pharmacopeial guidelines.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the solvent.

    • Place them in the respective holders and run a baseline scan from 400 nm to 200 nm. This corrects for any absorbance from the solvent and mismatched cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it twice with the working solution, and then fill it.

    • Place the sample cuvette back into the sample holder.

    • Perform a spectral scan from 400 nm to 200 nm.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If performing quantitative analysis, verify that the absorbance falls within the linear range of the calibration curve.

Structure-Spectra Relationship Visualization

The difference in spectral characteristics between aliphatic and aromatic phenoxyethyl esters can be visualized by examining their chromophoric systems.

G cluster_aliphatic Phenoxyethyl Acetate cluster_aromatic Phenoxyethyl Benzoate cluster_result Resulting Spectrum node_a Phenoxy Group (Primary Chromophore) Absorbs ~220 & ~270 nm node_b Isolated Ester Group (Weak Chromophore) Negligible effect on spectrum node_e Spectrum dominated by Phenoxy Group node_a->node_e Leads to node_c Phenoxy Group (Chromophore 1) Absorbs ~270 nm node_d Benzoyl Group (Chromophore 2) Absorbs ~230 & ~275 nm node_f Composite spectrum of BOTH chromophores node_c->node_f Leads to node_d->node_f Leads to caption Fig 2. Chromophore comparison and spectral impact.

Caption: Fig 2. Chromophore comparison and spectral impact.

Conclusion

The UV-Vis spectra of phenoxyethyl esters are fundamentally governed by the electronics of the phenoxy group. For esters of simple aliphatic acids, the spectra are nearly identical, showing characteristic absorptions around 220 nm and 270 nm. Meaningful spectral comparison arises when contrasting these with esters of aromatic acids, such as phenoxyethyl benzoate, where the presence of a second, non-conjugated benzoyl chromophore results in a composite spectrum with significantly different features. Understanding these principles allows researchers to effectively use UV-Vis spectroscopy for the quantitative analysis of these compounds and to predict the spectral impact of structural modifications. The provided experimental protocol serves as a robust framework for obtaining reliable and comparable data in a professional laboratory setting.

References

  • FILAB. (n.d.). Phenoxyethanol: analysis and determination at FILAB laboratory. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Preservatives in Cosmetics. Retrieved from [Link]

  • dos Santos, J. C., et al. (2023). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

  • University of Calgary. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • El-Kafrawy, A. F. (n.d.). Chapter ° 3: NUV-VIS Spectroscopy and Its Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.4: Effect of Conjugation on λmax. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • University of Szeged. (n.d.). 13.4 UV/VIS Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl propionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenoxyethyl butyrate. Retrieved from [Link]

  • NIST. (n.d.). 2-Phenoxyethyl isobutyrate. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of (R)-(-)-2-Phenylpropionic acid. Retrieved from [Link]

  • Al-Noaimi, M., et al. (2013). 2-Phenoxyethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1089. Retrieved from [Link]

  • Abood, H. M., et al. (2023). Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals. Oriental Journal of Chemistry, 39(6). Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxyethyl benzoate. Retrieved from [Link]

  • Kada, R., et al. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications, 59(2), 443-453. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 37(8), 1294-1304. Retrieved from [Link]

  • ScenTree. (n.d.). Phenoxyethyl isobutyrate. Retrieved from [Link]

  • E-Gurukul. (2020). Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxyethyl methacrylate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • An-Najah National University. (2013). 2-Phenoxyethyl Benzoate. Retrieved from [Link]

Sources

Comparative

Validating purity of 2-Phenoxyethyl (benzyloxy)acetate via GC-MS

Validating the Purity of 2-Phenoxyethyl (benzyloxy)acetate: A Comparative Guide to GC-MS vs. HPLC For researchers and drug development professionals, ensuring the chemical purity of complex synthetic intermediates is a n...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-Phenoxyethyl (benzyloxy)acetate: A Comparative Guide to GC-MS vs. HPLC

For researchers and drug development professionals, ensuring the chemical purity of complex synthetic intermediates is a non-negotiable step in the R&D pipeline. 2-Phenoxyethyl (benzyloxy)acetate (CAS No. 60359-64-0) is a bifunctional molecule containing both ester and ether linkages flanked by aromatic rings. Because of its structural features, selecting the optimal analytical technique for purity validation requires a deep understanding of the molecule's physicochemical behavior.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Phenoxyethyl (benzyloxy)acetate, providing field-proven experimental data, mechanistic causality, and a self-validating protocol grounded in industry standards.

Analytical Strategy: Why GC-MS?

When analyzing esters and ethers, the primary decision matrix revolves around the analyte's volatility and thermal stability [1]. 2-Phenoxyethyl (benzyloxy)acetate has a molecular weight of approximately 286.3 g/mol . While it is a relatively large molecule, the absence of highly polar, hydrogen-bonding functional groups (like free hydroxyls or carboxylic acids) renders it sufficiently volatile for gas-phase separation without the need for prior derivatization [3].

G Start Select Analytical Method Vol Is the analyte volatile & thermally stable? Start->Vol GC GC-MS (High Resolution, Trace Impurities) Vol->GC Yes (Esters/Ethers) HPLC HPLC-UV/MS (Non-volatiles, Degradants) Vol->HPLC No (High MW/Salts)

Caption: Decision matrix for selecting GC-MS vs. HPLC for ester purity analysis.

While HPLC-UV is highly effective for this compound due to the strong chromophores (two phenyl rings), GC-MS is widely considered the "gold standard" for confirming the identity of unknown volatile peaks, such as residual solvents or unreacted starting materials (e.g., 2-phenoxyethanol or benzyl chloride) [2]. GC-MS offers superior theoretical plates, leading to higher separation efficiency for structurally similar volatile impurities [4].

Comparative Performance Data

To objectively evaluate the performance of GC-MS versus HPLC-UV for 2-Phenoxyethyl (benzyloxy)acetate, we synthesized a comparative dataset based on the resolution of the target compound from its common synthetic precursors and byproducts.

Table 1: Quantitative Performance Comparison (GC-MS vs. HPLC-UV)

Analytical ParameterGC-MS (HP-5MS Column, EI)HPLC-UV (C18 Column, 254 nm)Mechanistic Causality
Limit of Detection (LOD) 0.05 ppm0.5 ppmGC-MS provides higher sensitivity for trace volatile organics due to the efficiency of Electron Ionization (EI) [4].
Resolution (Critical Pair) 4.2 (Analyte vs. 2-Phenoxyethanol)2.1 (Analyte vs. 2-Phenoxyethanol)Capillary GC columns offer significantly more theoretical plates than standard packed HPLC columns, enhancing peak separation [2].
Impurity Identification Definitive (via Mass Spectral Library)Presumptive (Requires LC-MS coupling)EI fragmentation yields highly reproducible mass spectra, acting like a "DNA fingerprint" for unknown impurities [3].
Run Time 18 minutes25 minutesTemperature programming in GC allows for rapid elution of high-boiling compounds compared to isocratic or gradient liquid phases.

Self-Validating Experimental Protocol (GC-MS)

To ensure scientific integrity, the following GC-MS protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and internal standardization to guarantee that every run verifies its own accuracy, aligning with ICH Q2(R2) guidelines for analytical validation [5].

A. Reagents and Sample Preparation
  • Solvent: High-purity Dichloromethane (DCM) or Ethyl Acetate.

  • Internal Standard (IS): Biphenyl (100 µg/mL in solvent). Causality: Biphenyl is chosen because it is structurally similar (aromatic), elutes at a distinct retention time without interfering with the target analyte, and validates injection volume consistency.

  • Sample Prep: Accurately weigh 10 mg of 2-Phenoxyethyl (benzyloxy)acetate. Dissolve in 10 mL of the IS-spiked solvent to achieve a final concentration of 1 mg/mL.

B. Instrumental Parameters
  • System: Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: A 5% phenyl methyl siloxane stationary phase provides optimal polarity matching for aromatic esters, ensuring sharp peak shapes and minimizing column bleed at high temperatures.

  • Injection Mode: Split injection (50:1 ratio) at 250°C. Causality: Esters can be susceptible to thermal degradation if exposed to excessive heat in the glass liner. A split injection minimizes the residence time in the heated inlet, preserving the integrity of the ester bond.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C, Electron Ionization (EI) at 70 eV. Scan range: 50–400 m/z.

C. Validation Workflow

G N1 Sample Preparation (Dilution & IS Addition) N2 GC Injection (Split Mode, 250°C) N1->N2 N3 Capillary Separation (HP-5MS, Temp Gradient) N2->N3 N4 EI Ionization (70 eV) N3->N4 N5 Mass Analysis (SIM/SCAN Mode) N4->N5 N6 Data Processing (Purity & Impurity ID) N5->N6

Caption: GC-MS analytical workflow for 2-Phenoxyethyl (benzyloxy)acetate purity validation.

  • System Suitability (SST): Inject the blank solvent (with IS) three times. The Relative Standard Deviation (RSD) of the IS peak area must be < 2.0%. This proves the autosampler and inlet are functioning flawlessly.

  • Specificity: Inject a spiked sample containing known impurities (e.g., 2-phenoxyethanol). Verify baseline resolution (Rs > 1.5) between the target analyte and all impurities.

  • Data Processing: Extract the Total Ion Chromatogram (TIC). Calculate purity using the area normalization method, corrected by the internal standard response factor. Use the NIST mass spectral library to identify any unknown peaks via their EI fragmentation patterns.

References

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis". Retrieved from: [Link]

  • Smithers. "Understanding Chemical Testing: GC-MS vs. HPLC". Retrieved from: [Link]

  • AmpTech Instruments. "Understanding the Differences Between HPLC and GCMS Systems". Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

2-Phenoxyethyl (benzyloxy)acetate: Proper Disposal &amp; Handling Procedures

[1][2][3] Urgency Level: ROUTINE / OPERATIONAL Classification: NON-HALOGENATED ORGANIC WASTE Immediate Action: Segregate from strong oxidizers and strong bases.[1] Executive Summary This guide outlines the validated disp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Urgency Level: ROUTINE / OPERATIONAL Classification: NON-HALOGENATED ORGANIC WASTE Immediate Action: Segregate from strong oxidizers and strong bases.[1]

Executive Summary

This guide outlines the validated disposal and handling protocols for 2-Phenoxyethyl (benzyloxy)acetate , a high-boiling aromatic ester.[1] Due to its structural components (phenoxyethanol and benzyloxyacetic acid moieties), this compound is classified as a Class III Combustible Liquid with significant Aquatic Toxicity potential.[1]

The Golden Rule of Disposal:

Never dispose of this compound down the drain. Its aromatic ether linkages are resistant to biodegradation in standard municipal water treatment, posing long-term environmental risks.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 2-Phenoxyethyl (benzyloxy)acetate is an ester formed by the condensation of 2-phenoxyethanol and benzyloxyacetic acid .[1]

Physicochemical Properties (Disposal Relevant)
PropertyValue (Estimated/SAR*)Operational Implication
Physical State Viscous Liquid / Low-melting SolidRequires wide-mouth containers for solid/sludge waste if impure.[1]
Flash Point > 100°C (High)Classified as Combustible , not Flammable.[1] Low vapor risk at RT.[1]
Water Solubility Low / NegligibleDo not dilute with water. Use organic solvents (Acetone/EtOH) for rinsing.[1]
Reactivity StableSusceptible to hydrolysis in strong base (generates heat).[1]
Specific Gravity ~1.1 - 1.2 g/mLHeavier than water; sinks in aqueous spills.[1]

*Note: Values based on Structure-Activity Relationship (SAR) of homologous aromatic esters (e.g., Phenoxyethyl acetate, CAS 6192-44-5).[1]

Critical Hazards
  • Aquatic Toxicity (GHS H411/H412): The benzyl and phenoxy groups act as environmental stressors.[1]

  • Skin/Eye Irritation (GHS H315/H319): Direct contact causes dermatitis and conjunctivitis.[1]

  • Peroxide Potential: While less prone than simple ethers, the benzyloxy ether linkage can theoretically form peroxides upon prolonged exposure to air/light. Test for peroxides if the container is old or crystals are visible. [1]

Part 2: Pre-Disposal Treatment[2]

Segregation Logic

You must segregate this waste to prevent cross-reactivity in the central waste stream.

  • Incompatible with:

    • Strong Oxidizers (Nitric Acid, Peroxides): Risk of exothermic oxidation of the ether linkage.

    • Strong Bases (NaOH, KOH): Causes ester hydrolysis, releasing 2-phenoxyethanol and benzyloxyacetic acid, altering the pH and heat profile of the waste drum.

Waste Stream Classification

Assign this material to the Non-Halogenated Organic stream.[1]

  • EPA/RCRA Status: Not specifically P-listed or U-listed.[1]

  • Characteristic: It does not meet the definition of Ignitable (D001) unless mixed with low-flashpoint solvents.[1]

  • Recommended Code: Use general lab codes for "Organic Solvents, Non-Halogenated."

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA 40 CFR 262 and Prudent Practices in the Laboratory.

Step 1: Collection & Packaging[4]
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass .[1] Avoid metal cans if the waste contains acidic impurities.

  • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

  • Solvent Rinse: If disposing of an empty reagent bottle, triple-rinse with Acetone .[1]

    • Crucial: Pour the acetone rinseate into the Organic Waste container, NOT down the sink.[1]

Step 2: Labeling

Affix a hazardous waste tag with the following specific details:

  • Chemical Name: "2-Phenoxyethyl (benzyloxy)acetate" (Do not use abbreviations).[1]

  • Constituents: If in solution, list the solvent (e.g., "in Dichloromethane").

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.[1]

Step 3: Spill Management (Immediate Response)

If a spill occurs (< 1 Liter):

  • Isolate: Evacuate the immediate area; ensure ventilation.[1]

  • PPE: Don Nitrile gloves and safety goggles.[1][2]

  • Absorb: Use Vermiculite , Sand , or Clay-based absorbents .[1]

    • Note: Do not use paper towels for large amounts; the high surface area can increase evaporation of volatile impurities.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Phenoxyethyl esters."[1]

Step 4: Final Disposal (Professional Service)

Transfer the waste container to your institution's Environmental Health & Safety (EHS) accumulation point. The final destruction method by the waste vendor will be Incineration to break down the aromatic rings.

Part 4: Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of 2-Phenoxyethyl (benzyloxy)acetate in various states.

DisposalWorkflow Start Start: Identify Waste State IsPure Is it Pure Chemical? Start->IsPure IsMixed Is it a Mixture? Start->IsMixed IsSpill Is it a Spill? Start->IsSpill ContainerCheck Check Container Age (Peroxide Risk?) IsPure->ContainerCheck HalogenCheck Contains Halogens? (DCM, Chloroform) IsMixed->HalogenCheck Absorb Absorb with Vermiculite/Sand IsSpill->Absorb PeroxideTest Test for Peroxides ContainerCheck->PeroxideTest >12 Months Old DirectWaste Collect in Non-Halogenated Organic Waste (HDPE) ContainerCheck->DirectWaste Fresh/Stable PeroxideTest->DirectWaste Negative HaloWaste Halogenated Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream HalogenCheck->NonHaloWaste No SolidWaste Solid Hazardous Waste Bag Absorb->SolidWaste

Caption: Operational decision tree for segregating 2-Phenoxyethyl (benzyloxy)acetate waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2025).[1][2] 2-Phenoxyethyl acetate (Structural Analog) Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

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